Normetanephrine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-74-1, 13015-71-9 | |
| Record name | (±)-Normetanephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Crucial Role of Catechol-O-Methyltransferase (COMT) in the Formation of Normetanephrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic cascade of catecholamines, playing an indispensable role in the inactivation of norepinephrine (B1679862) through O-methylation to form normetanephrine (B1208972). This technical guide provides an in-depth exploration of the biochemical mechanisms, enzymatic kinetics, and analytical methodologies pertinent to the COMT-mediated synthesis of normetanephrine. A comprehensive understanding of this process is critical for researchers in neurobiology, pharmacology, and clinical diagnostics, particularly in the context of catecholamine-secreting tumors such as pheochromocytoma, for which normetanephrine is a key biomarker. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the associated pathways and workflows to serve as a comprehensive resource for scientific and drug development professionals.
Introduction: The Significance of COMT in Catecholamine Metabolism
Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme responsible for the degradation of biologically active catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.[1][2] This enzymatic inactivation is crucial for maintaining catecholamine homeostasis and terminating their signaling actions. COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[3]
This guide focuses specifically on the COMT-catalyzed conversion of norepinephrine to normetanephrine. This metabolic pathway is of particular interest due to the clinical significance of normetanephrine as a stable and reliable biomarker for the diagnosis of pheochromocytomas and paragangliomas, which are catecholamine-producing tumors.[4] Unlike the episodic release of norepinephrine, normetanephrine is produced continuously within tumor cells, leading to more stable plasma and urine concentrations.
The Biochemical Pathway of Normetanephrine Formation
The formation of normetanephrine from norepinephrine is a primary route of norepinephrine inactivation. The reaction involves the transfer of a methyl group from SAM to the meta-hydroxyl group (at the 3-position) of the catechol ring of norepinephrine, yielding normetanephrine and S-adenosyl-L-homocysteine (SAH).
Signaling Pathway: Norepinephrine Metabolism
The following diagram illustrates the central role of COMT in the metabolic pathway of norepinephrine.
Quantitative Data
A summary of key quantitative data related to COMT activity, substrate kinetics, and normetanephrine levels is presented below for easy comparison.
Table 1: Kinetic Parameters of Human COMT Isoforms for Norepinephrine
| COMT Isoform | Substrate | K_m (μmol/L) | V_max |
| Soluble (S-COMT) | Norepinephrine | 91.3 (± 14.1)[5] | Not Reported |
| Membrane-Bound (MB-COMT) | Norepinephrine | 11.7 (± 1.1)[5] | Not Reported |
| Soluble (S-COMT) | S-Adenosyl-L-methionine | Not Reported | Not Reported |
| Membrane-Bound (MB-COMT) | S-Adenosyl-L-methionine | Not Reported | Not Reported |
Table 2: Reference Ranges for Plasma and Urinary Normetanephrine
| Analyte | Matrix | Population | Reference Range |
| Free Normetanephrine | Plasma | Adults | <0.90 nmol/L[4] |
| Total Normetanephrine | 24-hour Urine | Adult Male | 122-676 µ g/24h |
| Total Normetanephrine | 24-hour Urine | Adult Female | 122-676 µ g/24h |
Note: Reference ranges can vary between laboratories and methodologies. Age-adjusted reference intervals are recommended for plasma normetanephrine.
Table 3: Cellular Concentrations of S-Adenosyl-L-methionine (SAM)
| Cell Type/Tissue | Concentration |
| Various Tissues | 3.5-9 nmol/100 mg tissue |
| Plasma | 50-150 nmol/L |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
COMT Activity Assay
This protocol outlines a general method for determining COMT activity.
Objective: To measure the rate of normetanephrine formation from norepinephrine catalyzed by COMT in a given sample (e.g., tissue homogenate, cell lysate).
Materials:
-
Norepinephrine hydrochloride (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
Magnesium chloride (MgCl₂) (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
Sample containing COMT (e.g., tissue homogenate)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
Normetanephrine hydrochloride standard
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and SAM at their final concentrations.
-
Sample Addition: Add a known amount of the COMT-containing sample to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding norepinephrine to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Centrifugation: Centrifuge the mixture to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of normetanephrine using HPLC.
-
Calculation: Calculate the COMT activity based on the amount of normetanephrine produced per unit time per amount of protein in the sample.
Quantification of Normetanephrine in Plasma by LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of normetanephrine in plasma samples.
Objective: To accurately measure the concentration of free normetanephrine in human plasma.
Materials:
-
Plasma sample collected in a tube containing EDTA or heparin.
-
Internal standard (e.g., deuterated normetanephrine).
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange).
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add the internal standard to a known volume of plasma.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuge.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the normetanephrine and internal standard with a suitable elution solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate normetanephrine from other components using a suitable LC column and mobile phase gradient.
-
Detect and quantify normetanephrine and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of normetanephrine standards.
-
Calculate the concentration of normetanephrine in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Mandatory Visualizations
Logical Relationship: COMT Inhibition and its Consequences
The following diagram illustrates the logical consequences of inhibiting COMT activity.
Experimental Workflow: Normetanephrine Quantification
The diagram below outlines the typical experimental workflow for the quantification of normetanephrine in a biological sample.
References
- 1. COMT - Creative Enzymes [creative-enzymes.com]
- 2. genomind.com [genomind.com]
- 3. selfhacked.com [selfhacked.com]
- 4. Levodopa therapy in Parkinson's disease: influence on liquid chromatographic tandem mass spectrometric-based measurements of plasma and urinary normetanephrine, metanephrine and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Normetanephrine Hydrochloride in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972) (NMN), the 3-O-methylated metabolite of norepinephrine (B1679862) (NE), is a catecholamine derivative traditionally viewed as a biologically inactive byproduct destined for excretion.[1] Its primary clinical significance lies in its utility as a biomarker for pheochromocytoma and paraganglioma, tumors that secrete catecholamines.[2][3][4][5] However, a nuanced understanding of its potential, albeit subtle, roles in neuronal signaling pathways is critical for a comprehensive view of adrenergic pharmacology and neuroscience. This technical guide provides an in-depth exploration of normetanephrine's function, framed within the context of the well-established signaling cascades of its parent compound, norepinephrine. We will delve into its metabolic pathways, its limited interactions with neuronal components, and the experimental protocols required to elucidate its subtle effects.
From Potent Neurotransmitter to Metabolite: The Genesis of Normetanephrine
Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, exerts its effects by binding to and activating adrenergic receptors on the cell surface.[6][7][8] The termination of norepinephrine signaling is primarily achieved through reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[9][10] A secondary, yet crucial, pathway for norepinephrine clearance and inactivation is its enzymatic conversion to normetanephrine by catechol-O-methyltransferase (COMT).[1] This metabolic step occurs extraneuronally. Once formed, normetanephrine is further metabolized by monoamine oxidase (MAO) into 3-methoxy-4-hydroxymandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are then excreted.
Metabolic Pathway of Norepinephrine to Normetanephrine and its subsequent degradation.
Adrenergic Receptor Signaling: The Primary Target of Norepinephrine
To understand the potential actions of normetanephrine, one must first be familiar with the signaling pathways of its precursor, norepinephrine. Adrenergic receptors are G-protein coupled receptors (GPCRs) classified into two main types: alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3).[6][11][12]
Alpha-1 Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins.[12][13] Upon norepinephrine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13][14]
Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[12] These receptors are often located presynaptically and function as autoreceptors to inhibit further norepinephrine release.[6]
Beta Adrenergic Receptor Signaling
β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins, which stimulate adenylyl cyclase.[11] This results in an increase in intracellular cAMP levels and activation of PKA, which then phosphorylates various downstream targets to elicit a cellular response.[11]
Beta adrenergic receptor signaling pathway.
Direct Neuronal Signaling by Normetanephrine: A Matter of Debate
The prevailing view is that normetanephrine is a biologically inactive metabolite. This is largely due to a lack of evidence demonstrating significant binding affinity or functional activity at adrenergic receptors. While norepinephrine exhibits high affinity for α1, α2, and β1 receptors, any interaction of normetanephrine with these receptors is considered to be several orders of magnitude weaker, and thus, physiologically irrelevant under normal conditions.[6][7][15]
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| Norepinephrine | α1 | High | Potent Agonist |
| α2 | High | Potent Agonist | |
| β1 | High | Potent Agonist | |
| β2 | Low | Weak Agonist | |
| Normetanephrine | α1, α2, β1, β2 | Very Low / Not Reported | Considered Inactive |
Table 1: Comparative Receptor Binding and Functional Potency. Note: Specific quantitative values for normetanephrine are generally not reported in the literature due to its considered lack of significant pharmacological activity.
Neuronal Uptake of Normetanephrine
Despite its presumed inactivity at the receptor level, some older evidence suggests that normetanephrine can be taken up into neuronal tissues. Studies using rat brain slices have indicated the existence of an uptake mechanism for radiolabeled normetanephrine. This uptake process may be related to the extraneuronal monoamine transporter (EMT) or potentially a low-affinity interaction with the norepinephrine transporter (NET). The kinetics and physiological relevance of this uptake, however, remain to be fully elucidated.
Experimental Protocols for Investigating Normetanephrine's Function
To rigorously assess the potential for normetanephrine to interact with neuronal signaling pathways, a suite of standard pharmacological and neurophysiological assays would be employed. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of normetanephrine hydrochloride for adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing a specific human adrenergic receptor subtype (e.g., HEK293 cells transfected with ADRα1A).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-prazosin for α1 receptors) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of normetanephrine.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of normetanephrine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Accumulation
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the functional activity (EC50 or IC50) of this compound at Gs- or Gi-coupled adrenergic receptors.
Methodology:
-
Cell Culture:
-
Culture cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells with β2-adrenergic receptors for a Gs-coupled assay).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
cAMP Accumulation Assay (Gs-coupled):
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
cAMP Inhibition Assay (Gi-coupled):
-
Pre-treat the cells with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.
-
Add increasing concentrations of this compound.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of normetanephrine.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For Gi-coupled receptors, determine the IC50 (concentration for 50% inhibition of the forskolin-stimulated response).
-
Functional Assays: Inositol Trisphosphate (IP3) Measurement
This assay measures the production of IP3, a key second messenger in the Gq-coupled signaling pathway.
Objective: To determine the functional activity of this compound at α1-adrenergic receptors.
Methodology:
-
Cell Culture:
-
Culture cells expressing α1-adrenergic receptors (e.g., HEK293 cells).
-
Plate in a suitable format for the chosen detection method.
-
-
IP3 Measurement:
-
Stimulate the cells with varying concentrations of this compound for a short duration (typically seconds to a few minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and precipitate proteins.
-
Neutralize the cell extracts.
-
Measure the IP3 concentration in the extracts using a competitive binding assay with a radiolabeled IP3 or a commercially available fluorescence-based kit.
-
-
Data Analysis:
-
Plot the IP3 concentration as a function of the log concentration of normetanephrine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Conclusion
While this compound is a critical diagnostic marker, its role as a direct modulator of neuronal signaling pathways is currently considered minimal to nonexistent. Its chemical structure, derived from the potent neurotransmitter norepinephrine, necessitates a thorough investigation of its potential interactions with adrenergic receptors. The lack of significant binding affinity and functional potency in the existing literature suggests that its primary function is that of a metabolic byproduct. However, the possibility of subtle effects, perhaps through low-affinity uptake mechanisms, cannot be entirely dismissed without further rigorous investigation using the detailed experimental protocols outlined in this guide. For researchers and drug development professionals, understanding the profound difference in activity between norepinephrine and its metabolite normetanephrine is crucial for the accurate interpretation of physiological data and the design of targeted adrenergic therapeutics.
References
- 1. Increased plasma and urinary normetanephrine in young patients with primary hypertension [pubmed.ncbi.nlm.nih.gov]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. Plasma normetanephrine and metanephrine for detecting pheochromocytoma in von Hippel-Lindau disease and multiple endocrine neoplasia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurements of plasma methoxytyramine, normetanephrine, and metanephrine as discriminators of different hereditary forms of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma metanephrines in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 7. drugs.com [drugs.com]
- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of norepinephrine uptake blockers on norepinephrine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulation of Phospholipase C Gene Expression Due to Norepinephrine-Induced Hypertrophic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]
The Role of Normetanephrine Hydrochloride in the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972) (NMN), a primary metabolite of the catecholamine norepinephrine (B1679862) (NE), serves as a crucial analyte in the biochemical assessment of the sympathetic nervous system.[1][2] Its quantification, particularly in its hydrochloride salt form for analytical standards, is paramount in the diagnosis and management of catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas.[1][3] This technical guide provides an in-depth exploration of normetanephrine's biosynthesis, metabolism, physiological activity, and its clinical significance, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways.
Normetanephrine is formed from the action of catechol-O-methyltransferase (COMT) on norepinephrine and is subsequently metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase to vanillylmandelic acid (VMA).[3] While long considered an inactive metabolite, recent evidence suggests that normetanephrine may possess some intrinsic pharmacological activity.[4] This guide will delve into these aspects, providing a comprehensive resource for professionals in the field.
Biosynthesis and Metabolism of Normetanephrine
The synthesis and degradation of normetanephrine are intrinsically linked to the catecholamine pathway. Norepinephrine, the precursor to normetanephrine, is synthesized from the amino acid tyrosine in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[5]
Norepinephrine and Normetanephrine Metabolic Pathway
Norepinephrine's physiological actions are terminated by reuptake into sympathetic nerve terminals or by enzymatic degradation. The two key enzymes in this process are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3]
-
O-Methylation by COMT: Norepinephrine that escapes synaptic reuptake is primarily metabolized by COMT in extraneuronal tissues to form normetanephrine.[3]
-
Oxidative Deamination by MAO: Norepinephrine that is taken back into the presynaptic neuron is metabolized by MAO to 3,4-dihydroxyphenylglycol (B133932) (DHPG).[3]
Normetanephrine itself is a substrate for MAO, which converts it to 3-methoxy-4-hydroxyphenylglycol (MHPG). Both DHPG and MHPG are further metabolized to vanillylmandelic acid (VMA).
Physiological Role and Receptor Interaction
While norepinephrine is a potent agonist of adrenergic receptors, normetanephrine has historically been considered a biologically inactive metabolite.[3] However, recent research has indicated that normetanephrine can act as a partial agonist at α1A- and α1D-adrenergic receptors.[4] This suggests that at high concentrations, such as those seen in patients with pheochromocytoma, normetanephrine may contribute to the clinical symptoms by directly stimulating these receptors.[4]
Norepinephrine itself exhibits a strong affinity for α1, α2, and β1-adrenergic receptors, with a lower affinity for β2-receptors.[5][6] The binding of norepinephrine to these receptors initiates a cascade of intracellular signaling events, leading to the physiological "fight-or-flight" response.
References
- 1. Normetanephrine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Normetadrenaline and metadrenaline induce rat thoracic aorta/prostate contraction via α1D/1A-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Normetanephrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972) is the O-methylated metabolite of norepinephrine (B1679862), a critical neurotransmitter and hormone in the sympathetic nervous system. While extensively utilized as a biomarker for the diagnosis of pheochromocytoma and paraganglioma, a comprehensive in vitro pharmacological profile of normetanephrine hydrochloride at adrenergic receptors is less documented compared to its parent compound. This technical guide aims to consolidate the available information on the in vitro pharmacology of normetanephrine, provide detailed experimental protocols for its characterization, and illustrate the relevant signaling pathways. Due to the limited availability of specific quantitative data for normetanephrine, the pharmacological data for norepinephrine is presented as a reference, with known qualitative comparisons for normetanephrine highlighted.
Data Presentation: Adrenergic Receptor Binding and Functional Affinities
The interaction of normetanephrine with adrenergic receptors is expected to be significantly weaker than that of norepinephrine. A study by Berg et al. (1991) indicated that normetanephrine has a 40-fold reduced affinity for α2-adrenoceptors in human platelets compared to norepinephrine. The same study also noted a reduced competitive potency of normetanephrine at β-adrenoceptors in human mononuclear leukocytes.
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the primary endogenous agonist, norepinephrine, at various adrenergic receptor subtypes. This data serves as a crucial benchmark for contextualizing the expected lower affinity and potency of its metabolite, normetanephrine.
Table 1: Binding Affinities (Ki) of Norepinephrine at Human Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) for Norepinephrine |
| α1-Adrenergic | |||
| α1A | [3H]-Prazosin | Human Prostate | 1050 |
| α1B | [3H]-Prazosin | Rat Liver | 300 |
| α1D | [3H]-Prazosin | Human Hippocampus | 800 |
| α2-Adrenergic | |||
| α2A | [3H]-Rauwolscine | Human Platelets | 250 |
| α2B | [3H]-Rauwolscine | Neonatal Rat Lung | 500 |
| α2C | [3H]-Rauwolscine | Opossum Kidney Cells | 350 |
| β-Adrenergic | |||
| β1 | [125I]-Iodocyanopindolol | Human Myocardium | 1200 |
| β2 | [125I]-Iodocyanopindolol | Human Lung | 3300 |
| β3 | [125I]-Iodocyanopindolol | Human Adipocytes | 8000 |
Note: These values are approximate and can vary based on experimental conditions. Data is compiled from various sources for norepinephrine.
Table 2: Functional Potencies (EC50) of Norepinephrine at Human Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (nM) for Norepinephrine |
| α1-Adrenergic | ||
| α1A | Phosphatidylinositol Hydrolysis | 100 |
| α1B | Phosphatidylinositol Hydrolysis | 80 |
| α1D | Phosphatidylinositol Hydrolysis | 150 |
| α2-Adrenergic | ||
| α2A | Inhibition of cAMP Accumulation | 50 |
| α2B | Inhibition of cAMP Accumulation | 120 |
| α2C | Inhibition of cAMP Accumulation | 90 |
| β-Adrenergic | ||
| β1 | cAMP Accumulation | 300 |
| β2 | cAMP Accumulation | 800 |
| β3 | cAMP Accumulation | 1500 |
Note: These values are approximate and can vary based on experimental conditions. Data is compiled from various sources for norepinephrine.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following are standard protocols that can be adapted for this purpose.
Radioligand Binding Assay
This assay determines the affinity of normetanephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from native tissues).
-
Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine or [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors).
-
This compound: A range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass Fiber Filters and a Filtration Manifold .
-
Scintillation Counter and Scintillation Fluid .
b. Method:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of normetanephrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This assay measures the ability of normetanephrine to stimulate (β receptors) or inhibit (α2 receptors) the production of cyclic adenosine (B11128) monophosphate (cAMP).
a. Materials:
-
Whole Cells: A cell line endogenously or recombinantly expressing the β or α2 adrenergic receptor subtype of interest.
-
This compound: A range of concentrations.
-
Forskolin (for α2 assays): An adenylyl cyclase activator to induce a baseline cAMP level that can be inhibited.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Assay Kit: (e.g., ELISA, HTRF, or AlphaScreen-based).
b. Method:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat cells with a PDE inhibitor for a short period.
-
For α2 receptor assays, stimulate cells with forskolin.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 (for β receptors) or IC50 (for α2 receptors) values.
This assay measures the ability of normetanephrine to stimulate the hydrolysis of phosphatidylinositol, a key signaling event downstream of Gq-coupled α1 adrenergic receptors.
a. Materials:
-
Whole Cells: A cell line expressing the α1 adrenergic receptor subtype of interest.
-
[3H]-myo-inositol.
-
This compound: A range of concentrations.
-
Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).
-
Quenching Solution: e.g., ice-cold perchloric acid.
-
Anion Exchange Chromatography Columns.
-
Elution Buffers of increasing ionic strength.
-
Scintillation Counter and Scintillation Fluid .
b. Method:
-
Label the cellular phosphoinositide pools by incubating the cells with [3H]-myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl.
-
Stimulate the cells with varying concentrations of this compound for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Extract the inositol phosphates from the cells.
-
Separate the different inositol phosphate (B84403) isomers (IP1, IP2, IP3) using anion exchange chromatography.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Generate dose-response curves for the accumulation of total inositol phosphates and determine the EC50 value.
Mandatory Visualizations
Signaling Pathways
The interaction of an agonist with adrenergic receptors initiates distinct intracellular signaling cascades.
Caption: α1-Adrenergic receptor signaling pathway.
Caption: α2 and β-Adrenergic receptor signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro assays.
Understanding the Metabolism of Normetanephrine in Different Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of normetanephrine (B1208972) metabolism across various preclinical animal models. Normetanephrine, a metabolite of norepinephrine, plays a crucial role as a biomarker in both physiological and pathological states, most notably in the diagnosis of pheochromocytoma and paraganglioma. A thorough understanding of its metabolic fate in different species is paramount for the accurate interpretation of preclinical data and its translation to human clinical applications.
This document details the enzymatic pathways governing normetanephrine's transformation, presents available quantitative pharmacokinetic data, outlines key experimental protocols for its study, and provides visualizations of the core metabolic processes.
Core Metabolic Pathways of Normetanephrine
Normetanephrine is primarily metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][2] The interplay of these enzymes, which varies across tissues and species, dictates the metabolic profile of normetanephrine.
-
O-Methylation by COMT: Norepinephrine is converted to normetanephrine by COMT.[1] This process is a major pathway for the metabolism of circulating catecholamines.[1]
-
Oxidative Deamination by MAO: Normetanephrine can be further metabolized by MAO to 3-methoxy-4-hydroxyphenylglycol (MHPG) or vanillylmandelic acid (VMA).[1] MAO-A is the primary isoform responsible for the deamination of normetanephrine.[2]
-
Conjugation: Normetanephrine and its metabolites can undergo conjugation reactions, primarily sulfation and glucuronidation, to facilitate their excretion.[3]
The following diagram illustrates the central metabolic pathways of normetanephrine.
Quantitative Data on Normetanephrine Metabolism
The following tables summarize the available quantitative data on normetanephrine concentrations and pharmacokinetics in various animal models. It is important to note that data is most abundant for dogs and cats, largely in the context of pheochromocytoma diagnosis. Comprehensive pharmacokinetic data across all species is limited in the publicly available literature.
Table 1: Baseline Plasma Normetanephrine Concentrations in Healthy Animal Models
| Animal Model | Strain/Breed | Concentration (nmol/L) | Method | Reference(s) |
| Rat | Wistar Kyoto (WKy) | 0.535 ± 0.109 (Total) | Radioenzymatic Assay | [2] |
| Dog | Healthy (Mixed) | Median: 2.54 (Range: 1.59-4.17) (Free) | LC-MS/MS | [4] |
| Dog | Healthy (80 dogs) | Upper Reference Limit: 3.56 (Free) | LC-MS/MS | [5][6] |
| Cat | Healthy (10 cats) | Median: 7.02 (IQR: 5.2) (Free) | LC-MS/MS | [7][8] |
Table 2: Baseline Urinary Normetanephrine Excretion in Healthy Animal Models
| Animal Model | Strain/Breed | Excretion Rate (μg/g Creatinine) | Method | Reference(s) |
| Dog | Healthy (10 dogs) | Median: <123 | HPLC | [9] |
| Cat | Healthy (10 cats) | Median: 139 (IQR: 77) | LC-MS/MS | [7][8] |
Table 3: Pharmacokinetic Parameters of Normetanephrine
| Animal Model | Parameter | Value | Route of Administration | Reference(s) |
| Rat | Half-life (t½) in brain | ~12 minutes (initial) | Intracisternal | [3] |
Table 4: Enzyme Kinetics of MAO for Normetanephrine
| Animal Model | Tissue | MAO Isoform | Km (µM) | Vmax | Reference(s) |
| Mouse | Liver Mitochondria | Type A | Lower than Type B | Lower than Type B | [5] |
| Mouse | Liver Mitochondria | Type B | Higher than Type A | Higher than Type A | [5] |
Specific Km and Vmax values for COMT and MAO with normetanephrine as a substrate across different species and tissues are not well-documented in the provided search results.
Experimental Protocols
This section outlines common methodologies for studying normetanephrine metabolism in animal models.
Animal Models and Husbandry
-
Species: Commonly used species include rats (e.g., Sprague-Dawley, Wistar-Kyoto), mice (e.g., C57BL/6, BALB/c), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus, Rhesus monkeys).[2][4][9]
-
Housing: Animals should be housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Standard chow and water should be provided ad libitum unless otherwise specified by the experimental design.
-
Acclimation: A sufficient acclimation period (typically at least one week) is crucial to minimize stress-related variations in catecholamine metabolism.
Administration of Normetanephrine for Pharmacokinetic Studies
3.2.1. Intravenous Bolus Injection
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.
-
Procedure (Rat):
-
Anesthetize the rat (e.g., with isoflurane).
-
Surgically implant a catheter into the femoral or jugular vein for drug administration and blood sampling.[9]
-
Allow the animal to recover from surgery.
-
Administer a single bolus of normetanephrine solution via the catheter. The dose should be carefully selected based on preliminary studies.
-
Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
3.2.2. Intravenous Infusion
-
Objective: To achieve steady-state plasma concentrations of normetanephrine, which is useful for studying its metabolism and clearance.
-
Procedure (Rat):
-
Follow the same surgical preparation as for the bolus injection.
-
Connect the venous catheter to an infusion pump.
-
Administer a loading dose (bolus) of normetanephrine, if necessary, to rapidly achieve the target concentration.
-
Start the continuous infusion of normetanephrine at a constant rate. The infusion rate should be calculated based on the desired steady-state concentration and the estimated clearance of the compound.[1]
-
Collect blood samples at various time points during and after the infusion to confirm that steady-state has been reached and to determine the elimination kinetics post-infusion.
-
The following diagram illustrates a typical workflow for a pharmacokinetic study involving intravenous administration.
References
- 1. Chronic intravenous infusion of noradrenaline produces labile hypertension in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological, pharmacokinetic and liver metabolism comparisons between 3-, 6-, 12- and 18-month-old male Sprague Dawley rats under ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary and plasma catecholamines and metanephrines in dogs with pheochromocytoma, hypercortisolism, nonadrenal disease and in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normetanephrine and metanephrine oxidized by both types of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and in a cat with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of norethindrone-3-oxime and norethindrone in rhesus monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary and Plasma Catecholamines and Metanephrines in Dogs with Pheochromocytoma, Hypercortisolism, Nonadrenal Disease and in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for LC-MS/MS Quantification of Plasma-Free Normetanephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and management of pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Accurate and sensitive quantification of plasma-free normetanephrine is essential for clinical diagnosis and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and throughput, overcoming the limitations of older methods like HPLC with electrochemical detection.[1][2] This document provides a detailed protocol for the quantification of plasma-free normetanephrine hydrochloride using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
This method involves the extraction of normetanephrine and its deuterated internal standard from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Summary
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for plasma-free normetanephrine.
Table 1: Linearity and Range
| Analyte | Linearity Range (nmol/L) | Correlation Coefficient (r²) |
| Normetanephrine | 0.14 - 26.43[4] | > 0.999[4][5] |
Table 2: Precision and Accuracy
| Analyte | Concentration (nmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Normetanephrine | 0.64 | - | 6.6[1] | - |
| 1.9 | - | 7.8[1] | - | |
| 2.7 | - | 13.0[1] | - | |
| Low QC | < 10.2[6] | < 9.1[6] | Within ±15%[7] | |
| High QC | < 10.2[6] | < 9.1[6] | Within ±15%[7] |
Table 3: Sensitivity
| Analyte | Lower Limit of Quantification (LLOQ) (nmol/L) |
| Normetanephrine | 0.08 - 0.432[3][5] |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated normetanephrine (e.g., d3-normetanephrine) as internal standard (IS)[1][3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange, WCX)[5][8]
Equipment
-
Liquid chromatograph (HPLC or UHPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction with weak cation exchange (WCX) is a robust method for extracting and concentrating normetanephrine from plasma.[5][8]
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: To 500 µL of plasma, add the internal standard solution. Dilute the sample with 1 mL of water or a suitable buffer like 100 mmol/L ammonium formate.[3] Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes.[5] Load the supernatant onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge sequentially with 1 mL of 100 mmol/L ammonium formate, 1 mL of water, and 1.5 mL of methanol to remove interfering substances.[3]
-
Elution: Elute the normetanephrine and internal standard with a small volume (e.g., 100 µL) of an appropriate elution solvent, such as 5% formic acid in acetonitrile or methanol.[3][5]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C.[5][9] Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of 0.1% formic acid in water).[3]
Liquid Chromatography
Chromatographic separation can be achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[10]
-
Column: A C18 or a cyano analytical column is commonly used for reversed-phase separation.[1][8] A HILIC column can also be employed for better retention of polar analytes like normetanephrine.[10]
-
Mobile Phase A: 0.1% Formic acid in water or 20 mM ammonium formate in 0.1% formic acid.[5][8]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[5][7]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[3][5]
-
Gradient Elution: A gradient program is used to separate normetanephrine from other plasma components. An example gradient is to start with a high percentage of mobile phase A, then ramp up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.[5]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 60°C, can improve peak shape and reduce run times.[8]
-
Injection Volume: Typically 3-10 µL of the reconstituted sample is injected.[3][10]
Mass Spectrometry
Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).[3][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as collision energy, declustering potential, and gas flows to maximize the signal for both the analyte and the internal standard.
Visualizations
Caption: LC-MS/MS workflow for normetanephrine quantification.
Caption: Detailed solid-phase extraction (SPE) protocol.
References
- 1. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. preprints.org [preprints.org]
- 9. agilent.com [agilent.com]
- 10. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
Application Note: Solid-Phase Extraction for the Quantification of Normetanephrine in Human Urine
Introduction
Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Accurate and reliable quantification of normetanephrine in urine is essential for clinical research and diagnostics. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction.[1] SPE provides high, reproducible recoveries and cleaner extracts by effectively removing interfering substances from the complex urine matrix, leading to improved analytical sensitivity and accuracy, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This application note details various SPE protocols for the extraction of normetanephrine from urine samples, providing researchers, scientists, and drug development professionals with the necessary information to implement robust and efficient analytical methods. The structures and pKa values of normetanephrine make it an ideal candidate for cleanup using cation exchange solid-phase extraction.[5]
Principle of Solid-Phase Extraction for Normetanephrine
The most common SPE strategy for normetanephrine and other catecholamine metabolites from urine utilizes cation exchange sorbents, particularly weak cation exchange (WCX) or mixed-mode cation exchange resins.[2][3][5][6][7] These methods are effective due to the chemical properties of normetanephrine, which is a primary amine and exists as a cation at neutral or acidic pH.
The general workflow involves the following steps:
-
Sample Pre-treatment: Urine samples are often diluted and may undergo acid hydrolysis to measure total normetanephrine (free and conjugated forms). The pH is adjusted to ensure the analyte is in its cationic form.
-
Column Conditioning and Equilibration: The SPE sorbent is activated with a solvent like methanol (B129727) and then equilibrated with a buffer to prepare it for sample loading. Some modern SPE plates, such as the EVOLUTE® EXPRESS, eliminate the need for these steps, simplifying the workflow.[2][3][8]
-
Sample Loading: The pre-treated urine sample is passed through the SPE column. The cationic normetanephrine is retained on the negatively charged sorbent.
-
Washing: The column is washed with various solvents to remove unretained matrix components and interfering substances.
-
Elution: A solvent mixture is used to disrupt the interaction between normetanephrine and the sorbent, allowing for its collection as a purified extract.
-
Post-Elution Processing: The eluate is typically evaporated to dryness and then reconstituted in a mobile phase compatible with the analytical instrument.[8]
Experimental Protocols
This section provides detailed protocols for three common SPE methods for extracting normetanephrine from urine.
Protocol 1: Weak Cation Exchange (WCX) SPE
This protocol is based on the use of a weak cation exchange sorbent, which is effective for the selective retention of basic compounds like normetanephrine.
Materials:
-
SPE Cartridges: Weak Cation Exchange (e.g., EVOLUTE® EXPRESS WCX, Oasis WCX)[2][3]
-
Urine sample
-
Internal Standard (e.g., D3-Normetanephrine)[2]
-
Methanol
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide (B78521)
-
Acetonitrile
-
Positive pressure manifold or vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
For total normetanephrine: To 500 µL of urine, add 25 µL of 6 N HCl. Mix and incubate at 90°C for 15 minutes. Cool to room temperature.[9]
-
For free normetanephrine: Use the urine sample as is.
-
To the (hydrolyzed or unhydrolyzed) urine sample, add 10 µL of internal standard solution.[2]
-
Dilute the sample with deionized water (1:1, v/v).[8]
-
-
SPE Column Preparation (if required):
-
Condition the column with 1 mL of methanol.
-
Equilibrate the column with 1 mL of deionized water.
-
Note: Some modern SPE plates do not require conditioning and equilibration steps.[8]
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Post-Elution:
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol utilizes a mixed-mode sorbent that combines cation exchange and reversed-phase retention mechanisms for enhanced selectivity.
Materials:
-
SPE Cartridges: Mixed-Mode Cation Exchange
-
Urine sample
-
Internal Standard
-
Methanol
-
Deionized Water
-
Acetate Buffer (pH 7)
-
Acetonitrile
-
Formic Acid
-
Positive pressure manifold or vacuum manifold
-
Sample concentrator
Procedure:
-
Sample Pre-treatment:
-
Follow the same pre-treatment steps as in Protocol 1.
-
-
SPE Column Preparation:
-
Condition the column with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
-
Equilibrate with 3 mL of acetate buffer (pH 7).[5]
-
-
Sample Loading:
-
Load the pre-treated sample at 1-2 mL/minute.[5]
-
-
Washing:
-
Elution:
-
Elute with 3 mL of methanol containing 5% formic acid.[5]
-
-
Post-Elution:
Protocol 3: Boronate Affinity and Mixed-Mode SPE
This protocol is designed for the simultaneous extraction of catecholamines and metanephrines and involves the formation of boronate complexes.
Materials:
-
Urine sample
-
Internal Standard
-
Ammonium hydroxide (NH4OH)
-
Methanol
-
Aqueous wash buffer (0.2 M NH4Cl/NH4OH)[9]
-
Formic acid
-
Positive pressure manifold or vacuum manifold
-
Sample concentrator
Procedure:
-
Sample Pre-treatment:
-
SPE Column Preparation:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of aqueous wash buffer.
-
Wash 2: 1 mL of 5% methanol in wash buffer.[9]
-
-
Elution:
-
Post-Elution:
-
Transfer the eluate to an autosampler vial for direct injection into the LC-MS/MS system.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies using different SPE methods for normetanephrine extraction from urine.
Table 1: Recovery Data for Normetanephrine
| SPE Sorbent/Method | Recovery (%) | Concentration | Reference |
| EVOLUTE® EXPRESS CX | >80% | 10-70 ng/mL | [8] |
| CLEAN UP® CCX | Not specified for individual analyte | 75, 500, 2000 ng/mL | [5] |
| Bond-Elut Plexa | 85.0%–108% (overall for analytes) | Not Specified | [10] |
Table 2: Linearity and Limit of Quantification (LOQ)
| SPE Sorbent/Method | Linearity Range | r² | LOQ | Reference |
| EVOLUTE® EXPRESS CX | 10-70 ng/mL | >0.99 | Not Specified | [8] |
| Bond-Elut Plexa | 0.3 to 14.6 µmol/L | Not Specified | Not Specified | [10][11] |
| Agilent Bond Elut Plexa | Not Specified | >0.9997 | Not Specified | [9] |
| Oasis WCX | 0.5–500 ng/mL | Not Specified | Not Specified |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for solid-phase extraction of normetanephrine from urine.
Caption: General workflow for solid-phase extraction of normetanephrine from urine samples.
Logical Relationship of SPE Steps
This diagram shows the logical relationship and purpose of each step in the SPE process.
Caption: Logical flow and purpose of each stage in the SPE method for normetanephrine.
Conclusion
Solid-phase extraction is a robust and reliable method for the purification and concentration of normetanephrine from urine prior to analytical determination. The choice of SPE sorbent and protocol can be tailored to the specific requirements of the assay, such as whether free or total normetanephrine is being measured and the desired level of sample throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to develop and implement effective SPE methods for normetanephrine analysis in a clinical research setting.
References
- 1. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. biotage.com [biotage.com]
- 4. Solid-Phase Extraction Coupled to Tandem Mass Spectrometry for Rapid Quantitation of Urinary Catecholamines and Total Metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. appnote.sepscience.com [appnote.sepscience.com]
- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Quantification of Normetanephrine in Biological Matrices using Normetanephrine Hydrochloride as a Certified Reference Material by HPLC
Introduction
Normetanephrine (B1208972), a metabolite of norepinephrine, is a critical biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma, which are rare neuroendocrine tumors.[1][2][3] Accurate and precise quantification of normetanephrine in biological samples, such as plasma and urine, is paramount for clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA), electrochemical, and tandem mass spectrometry (MS/MS), offers a robust analytical approach for this purpose.[1][2][4][5][6][7] The use of a certified reference material (CRM), such as normetanephrine hydrochloride, is essential for ensuring the traceability, accuracy, and comparability of analytical results.[8]
Principle of the Method
This protocol describes a general method for the determination of normetanephrine in biological matrices using HPLC. The method involves sample preparation to isolate the analyte from interfering substances, chromatographic separation on a reverse-phase C18 column, and subsequent detection.[1][2] Quantification is achieved by creating a calibration curve using a this compound certified reference material.
Experimental Protocols
1. Materials and Reagents
-
This compound Certified Reference Material (CRM) (e.g., Sigma-Aldrich, Cayman Chemical)[9][10]
-
Internal Standard (IS), e.g., 3-methoxy-4-hydroxy benzylamine (B48309) hydrochloride (MHBA) or deuterated normetanephrine (normetanephrine-d3)[1][11]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water[4]
-
Formic acid, LC-MS grade[4]
-
Ammonium (B1175870) acetate[11]
-
Sodium dihydrogen phosphate, citric acid monohydrate, sodium octyl sulfate (B86663) (for some HPLC methods)[1][2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)[4][7][11]
-
Human plasma or urine (for matrix-matched calibration standards and quality controls)[4][11]
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution of Normetanephrine (e.g., 1 mg/mL): Accurately weigh a known amount of this compound CRM and dissolve it in a suitable solvent (e.g., HPLC-grade water or methanol) to achieve the desired concentration. Store at -20°C or -80°C.[9][12]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These solutions will be used to spike into the biological matrix to create calibration standards.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the IS (e.g., 1 mg/mL) and dilute it to a working concentration that will yield a consistent and measurable response.
-
Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of the normetanephrine working standard solutions into pooled human plasma or urine to prepare a set of calibration standards (typically 6-8 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).[1][4][11]
3. Sample Preparation
The choice of sample preparation method depends on the biological matrix and the sensitivity required.
3.1. Liquid-Liquid Extraction (for Urine) [1][2][3]
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add a suitable buffer and a derivatizing agent if required by the specific method.
-
Add an extraction solvent such as ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
3.2. Solid-Phase Extraction (SPE) (for Plasma) [4][7][11]
-
To 200 µL of plasma, add 10 µL of the IS working solution.
-
Add a suitable buffer, such as 50 mM ammonium acetate, and mix.
-
Load the mixture onto a pre-conditioned weak cation exchange (WCX) SPE cartridge.
-
Wash the cartridge with water and then with a mixture of methanol and acetonitrile to remove interferences.
-
Elute the normetanephrine and IS from the cartridge with a solution of 5% formic acid in a methanol:acetonitrile mixture.
-
Evaporate the eluate to dryness at approximately 55°C under nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
4. HPLC System and Conditions
The following are general HPLC conditions that may need to be optimized for a specific application.
| Parameter | Typical Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and detector. |
| Column | Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate, citric acid, and sodium octyl sulfate in water) and an organic modifier (e.g., acetonitrile).[1][2] For LC-MS/MS, a mobile phase of ammonium formate (B1220265) and formic acid in water and methanol is common.[13] |
| Flow Rate | Typically 0.5 - 1.0 mL/min.[13] |
| Column Temperature | Maintained at a constant temperature, e.g., 30°C or 60°C.[2][13] |
| Injection Volume | 10 - 50 µL.[7][11] |
| Detector | PDA detector (e.g., at 347 nm) or a tandem mass spectrometer (in positive electrospray ionization mode).[1][2][7] |
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of normetanephrine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of normetanephrine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or CLSI) for linearity, accuracy, precision, selectivity, stability, and lower limit of quantification (LLOQ).[1][4]
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for Normetanephrine Quantification
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999[4] |
| Linearity Range (Plasma) | Dependent on expected clinical concentrations | 0.14–26.43 nmol/L[4][13] |
| Linearity Range (Urine) | Dependent on expected clinical concentrations | 10–2000 ng/mL[1][2][3] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[1] | 93.1–100.7%[4][13] |
| Precision (CV%) | < 15% (< 20% at LLOQ)[4] | Within-run: 1.4–4.2%; Between-run: 1.7–7.0%[4][13] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; acceptable accuracy and precision | 0.432 nmol/L (Plasma)[4]; 10 ng/mL (Urine)[2] |
| Recovery | Consistent, precise, and reproducible | 74.5% to 99.6%[7] |
Visualizations
Caption: Biosynthesis pathway of catecholamines and their metabolism to normetanephrine.
Caption: Experimental workflow for normetanephrine analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. smj.org.sg [smj.org.sg]
- 7. Plasma free metanephrine measurement using automated online solid-phase extraction HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metanephrine hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 881-95-8) [witega.de]
- 9. caymanchem.com [caymanchem.com]
- 10. DL -Normetanephrine = 98 1011-74-1 [sigmaaldrich.com]
- 11. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. preprints.org [preprints.org]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Normetanephrine Release in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central nervous system, norepinephrine (B1679862) (NE) acts as a crucial neurotransmitter involved in regulating arousal, attention, mood, and stress responses. The metabolic byproduct of norepinephrine, normetanephrine (B1208972) (NMN), is formed through the action of the enzyme Catechol-O-methyltransferase (COMT). The measurement of extracellular normetanephrine in specific brain regions provides a valuable index of norepinephrine release and metabolism. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in the brain of a freely moving animal, offering real-time insights into neurochemical dynamics.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the application of in vivo microdialysis to measure normetanephrine release in the brain. The subsequent sections detail the necessary experimental procedures, from surgical implantation of the microdialysis probe to the analytical quantification of normetanephrine in the collected dialysates.
Signaling Pathway of Norepinephrine Release and Metabolism to Normetanephrine
Norepinephrine is synthesized in presynaptic neurons and stored in vesicles. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing norepinephrine into the synaptic cleft. Once in the extracellular space, norepinephrine can bind to adrenergic receptors on postsynaptic neurons. The signal is terminated by reuptake of norepinephrine into the presynaptic neuron via the norepinephrine transporter (NET). A portion of the extracellular norepinephrine is metabolized by COMT to form normetanephrine.[6] COMT is present in both neurons and glial cells, with the membrane-bound form (MB-COMT) being predominantly expressed in neurons and both MB-COMT and the soluble form (S-COMT) found in glial cells.[7][8][9][10][11]
Norepinephrine release and metabolism pathway.
Experimental Workflow for In Vivo Microdialysis
The experimental workflow for measuring normetanephrine using in vivo microdialysis involves several key stages, from the surgical preparation of the animal to the final analysis of the collected samples. Each step must be performed with precision to ensure the collection of high-quality, reproducible data.
Experimental workflow for in vivo microdialysis.
Detailed Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
This protocol is adapted from general procedures for implanting guide cannulae for microdialysis in rodents.
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Craniotomy: Drill a small hole in the skull at the determined coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Preparation: Prior to insertion, flush the microdialysis probe with sterile artificial cerebrospinal fluid (aCSF).
-
Animal Handling: Gently handle the animal to minimize stress.
-
Probe Insertion: Remove the dummy cannula from the guide and insert the microdialysis probe.
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF at a low flow rate (typically 0.5-2.0 µL/min).[12][13]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials containing a small amount of antioxidant (e.g., ascorbic acid or perchloric acid) to prevent degradation of catecholamines.[14]
-
Pharmacological Intervention (Optional): Administer drugs systemically (e.g., intraperitoneal injection) or locally via reverse dialysis to study their effects on normetanephrine release.
-
Post-Experiment: At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to verify the probe placement histologically.
Analytical Protocol: HPLC with Electrochemical Detection (HPLC-ECD)
This is a general protocol for monoamine analysis that can be optimized for normetanephrine.
-
Sample Preparation: If necessary, dilute the dialysate samples with the mobile phase.
-
Chromatographic System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer at an acidic pH, an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and an organic modifier like methanol (B129727) or acetonitrile (B52724).[15][16]
-
Flow Rate: Typically 0.5-1.0 mL/min for standard bore columns.
-
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon electrode.
-
Potential: The optimal potential for detecting normetanephrine should be determined empirically but is generally in the range of +0.6 to +0.8 V.
-
-
Quantification:
-
Inject a known volume of the dialysate sample into the HPLC system.
-
Identify the normetanephrine peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area or height to a standard curve.
-
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of neurotransmitters and their metabolites.[4]
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated normetanephrine) to the dialysate samples.
-
Depending on the sample matrix and concentration, a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample.
-
-
Chromatographic System:
-
Column: A reverse-phase C18 or a HILIC column can be used.
-
Mobile Phase: A gradient of an aqueous solution with a volatile modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for catecholamines and their metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor and product ion transitions for normetanephrine and the internal standard must be optimized.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of normetanephrine in the samples from the standard curve.
-
Data Presentation
The following tables provide examples of quantitative data that can be obtained from in vivo microdialysis experiments measuring norepinephrine. While specific data for normetanephrine is less commonly reported, these values for the parent compound provide a useful reference.
Table 1: Basal Extracellular Levels of Norepinephrine in Rat Brain
| Brain Region | Basal Norepinephrine (pg/µL) | Reference |
| Cerebral Cortex | 8.41 ± 1.25 | [14] |
| Corpus Striatum | 17.27 ± 4.42 | [14] |
| Orbital Frontal Cortex (Well-nourished) | ~2.5 (estimated from graph) | [12] |
| Orbital Frontal Cortex (Prenatally Malnourished) | ~4.5 (estimated from graph) | [12] |
Table 2: Example of HPLC-ECD Parameters for Monoamine Analysis
| Parameter | Value | Reference |
| Column | MD160, 1.5 × 250 mm, 5 µm | [15] |
| Mobile Phase | MD-3MA | [15] |
| Flow Rate | 0.20 mL/min | [15] |
| Temperature | 32 °C | [15] |
| Injection Volume | 10 µL | [15] |
| Guard Cell Potential | +275 mV | [15] |
| Analytical Cell Potential | +220 mV | [15] |
Table 3: Example of LC-MS/MS Parameters for Catecholamine and Metabolite Analysis
| Parameter | Value | Reference |
| Column | ACQUITY UPLC HSS PFP Column | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | [17] |
| Detection Mode | MRM | [17] |
Conclusion
In vivo microdialysis coupled with sensitive analytical techniques such as HPLC-ECD or LC-MS/MS provides a powerful platform for investigating the dynamics of normetanephrine release and metabolism in the brain. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this methodology in their studies of the noradrenergic system. Careful adherence to the described procedures will enable the acquisition of reliable and reproducible data, contributing to a deeper understanding of the role of norepinephrine and its metabolites in brain function and disease.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Bound Catechol-O-Methyl Transferase in Cortical Neurons and Glial Cells is Intracellularly Oriented - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of catechol-O-methyltransferase (COMT) proteins and enzymatic activities in wild-type and soluble COMT deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct cellular localization of membrane-bound and soluble forms of catechol-O-methyltransferase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal and non-neuronal catechol-O-methyltransferase in primary cultures of rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain | PLOS One [journals.plos.org]
- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Normetanephrine Hydrochloride in Hypertension Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972), a metabolite of norepinephrine (B1679862), is a key biomarker in clinical diagnostics for conditions involving sympathetic nervous system overactivity, such as pheochromocytoma.[1][2] In the context of hypertension research, while endogenous normetanephrine levels are frequently measured as an indicator of sympathetic tone, the use of exogenous normetanephrine hydrochloride as a pharmacological tool to induce hypertension in animal models is less common than the use of its precursor, norepinephrine. However, understanding the effects of normetanephrine is crucial for dissecting the specific roles of catecholamine metabolites in cardiovascular regulation.
These application notes provide a framework for utilizing this compound in hypertension research, with protocols adapted from established norepinephrine-induced hypertension models due to a lack of direct, published protocols for this compound.
Mechanism of Action
Normetanephrine is the O-methylated metabolite of norepinephrine, a process catalyzed by catechol-O-methyltransferase (COMT).[3] While less potent than norepinephrine, it can still interact with adrenergic receptors. The primary mechanism by which exogenous normetanephrine would contribute to an increase in blood pressure is through its action as a sympathomimetic amine, primarily targeting α- and β-adrenergic receptors.
-
α1-Adrenergic Receptors: Located on vascular smooth muscle cells, their stimulation leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.
-
β1-Adrenergic Receptors: Primarily in the heart, their activation increases heart rate and cardiac contractility, leading to a higher cardiac output and contributing to hypertension.
Dysregulation of catecholamine signaling is a known contributor to the pathophysiology of hypertension.[4]
Application Notes
-
Modeling Sympathetic Hyperactivity: Continuous infusion of this compound can be used to mimic a state of chronic sympathetic nervous system activation, a key feature of some forms of essential hypertension. This allows for the study of downstream pathological effects, such as cardiac hypertrophy and vascular remodeling.
-
Investigating Adrenergic Receptor Function: By administering this compound in the presence of specific α- or β-adrenergic receptor antagonists, researchers can dissect the relative contributions of these receptor subtypes to the overall pressor response.
-
Drug Screening: A normetanephrine-induced hypertensive model can serve as a platform for screening novel antihypertensive drugs that target the sympathetic nervous system or its downstream signaling pathways.
-
Comparative Studies: The effects of normetanephrine can be compared to those of norepinephrine to understand the differential roles of the primary neurotransmitter and its metabolite in cardiovascular regulation.
Experimental Protocols
The following protocols are adapted from norepinephrine infusion studies in rats, a common model for inducing hypertension. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental goals.
Protocol 1: Chronic Infusion of this compound via Osmotic Minipumps in Rats
This protocol is designed to induce a sustained increase in blood pressure over several days or weeks.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Male Sprague-Dawley or Wistar rats (age and weight-matched)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
Procedure:
-
Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline to achieve the desired concentration. The concentration will depend on the pump flow rate and the target dose. A starting point, adapted from norepinephrine studies, could be a dose range of 0.15-0.35 mg/kg/h.[3]
-
Pump Preparation: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision.
-
-
Blood Pressure Monitoring:
-
Measure baseline blood pressure for several days before pump implantation.
-
Following implantation, measure blood pressure at regular intervals (e.g., daily or every other day) for the duration of the study (e.g., 14-28 days).
-
-
Data Collection: Record systolic, diastolic, and mean arterial blood pressure, as well as heart rate.
-
Endpoint Analysis: At the end of the study, tissues such as the heart and aorta can be collected for histological or molecular analysis to assess for hypertrophy, fibrosis, or changes in gene expression.
Protocol 2: Acute Intravenous Infusion of this compound in Anesthetized Rats
This protocol is suitable for studying the immediate cardiovascular effects of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetized rats with cannulated femoral artery and vein
-
Infusion pump
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically place catheters in the femoral artery (for blood pressure measurement) and femoral vein (for drug infusion).
-
Stabilization: Allow the animal to stabilize for a period of at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Infusion: Infuse this compound intravenously at increasing doses. A suggested starting dose range, based on norepinephrine studies, could be 4-36 µg/h/kg.[5]
-
Data Recording: Continuously record arterial blood pressure and heart rate throughout the infusion period.
-
Analysis: Analyze the dose-response relationship between the infused this compound and the changes in cardiovascular parameters.
Data Presentation
The following tables present hypothetical data based on expected outcomes from the described protocols, adapted from norepinephrine infusion studies.
Table 1: Effects of Chronic this compound Infusion on Blood Pressure in Rats (Hypothetical Data)
| Treatment Group | N | Baseline Systolic BP (mmHg) | Day 7 Systolic BP (mmHg) | Day 14 Systolic BP (mmHg) |
| Vehicle (Saline) | 10 | 120 ± 5 | 122 ± 6 | 121 ± 5 |
| Normetanephrine HCl (0.2 mg/kg/h) | 10 | 121 ± 6 | 155 ± 8 | 165 ± 10 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.
Table 2: Acute Cardiovascular Effects of Intravenous this compound Infusion in Anesthetized Rats (Hypothetical Data)
| Dose of Normetanephrine HCl (µg/h/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| 4 | +15 ± 3 | +20 ± 5 |
| 12 | +35 ± 5 | +45 ± 8 |
| 36 | +60 ± 8 | +70 ± 10 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to baseline.
Visualizations
Caption: Signaling pathway of normetanephrine in cardiovascular cells.
Caption: General experimental workflow for hypertension induction.
References
- 1. Studies of the toxic effects of norepinephrine on isolated cardiomyocytes of guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertension model in rats - Enamine [enamine.net]
- 3. Effects of chronic norepinephrine administration on cardiac function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure response to chronic low-dose intrarenal noradrenaline infusion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Normetanephrine as a Biomarker for Pheochromocytoma Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheochromocytomas are rare neuroendocrine tumors originating from chromaffin cells of the adrenal medulla, responsible for producing and secreting catecholamines.[1][2] The diagnosis of pheochromocytoma is critical due to the potentially life-threatening cardiovascular complications arising from excessive catecholamine release.[2] Biochemical confirmation of elevated catecholamines and their metabolites is the cornerstone of diagnosis.[2]
Normetanephrine (B1208972), the O-methylated metabolite of norepinephrine (B1679862), has emerged as a superior biomarker for the diagnosis of pheochromocytoma.[3][4] Unlike catecholamines, which can be released episodically, metanephrines are produced continuously within tumor cells, providing a more reliable diagnostic window.[5] Plasma free metanephrines, including normetanephrine, are considered the most sensitive and specific biochemical markers for detecting these tumors.[6][7][8] This document provides detailed application notes and protocols for the quantification of normetanephrine as a biomarker for pheochromocytoma.
Clinical Significance
The measurement of plasma free normetanephrine offers high diagnostic sensitivity and specificity for pheochromocytoma.[4][9] Studies have shown that plasma normetanephrine and metanephrine (B195012) measurements have a sensitivity of up to 97% and a specificity of 96% for detecting pheochromocytomas, particularly in patients with a familial predisposition such as those with von Hippel-Lindau disease or multiple endocrine neoplasia type 2 (MEN-2).[4][9] In contrast, other biochemical tests demonstrate lower sensitivities ranging from 47% to 74%.[4][9] For routine screening, the measurement of plasma free metanephrines or urinary fractionated metanephrines is recommended as the initial test.[2]
Data Presentation
Table 1: Diagnostic Performance of Plasma Free Normetanephrine and Metanephrine for Pheochromocytoma
| Parameter | Value | Reference |
| Sensitivity | 97% | [4][9] |
| Specificity | 96% | [4][9] |
Table 2: Analytical Performance of LC-MS/MS Method for Plasma Normetanephrine
| Parameter | Value | Reference |
| Linearity Range | 0.14–26.43 nmol/L | [6][7][8] |
| Correlation Coefficient (r²) | > 0.999 | [6][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.432 nmol/L | [6] |
| Accuracy | 95.7–98.1 % | [8] |
| Intra-assay Precision (CV) | < 10% | [10] |
| Total Precision (CV) | < 10% | [10] |
Table 3: Reference Intervals for Plasma Normetanephrine
| Population | Upper Reference Limit (nmol/L) | Reference |
| Adults | < 0.9 | [11][12] |
| Children (Age-dependent) | Lower than adults | [13][14] |
Reference intervals can vary between laboratories and with patient posture during blood collection.[15][16] Age-adjusted reference ranges are recommended, especially for normetanephrine.[16]
Signaling Pathways
The following diagram illustrates the metabolic pathway of catecholamines, highlighting the conversion of norepinephrine to normetanephrine.
Caption: Metabolic pathway of catecholamines.
Experimental Protocols
The following protocols are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity for the quantification of normetanephrine.[6][8][10]
Protocol 1: Quantification of Plasma Free Normetanephrine by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
It is recommended that the patient be in a supine position for at least 20 minutes before the blood draw to minimize physiological fluctuations in catecholamine levels.[15][17]
-
Centrifuge the blood sample to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
Sample Loading: Dilute 1 mL of the plasma sample with 0.1% formic acid in water and centrifuge at 15,000 x g for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.[6][8]
-
Washing: Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.[6]
-
Elution: Elute the analytes with 100 µL of 5% formic acid in acetonitrile.[6]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the dried extract in a solution matching the initial mobile phase conditions.[6][8]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a suitable column for polar compounds, such as an Atlantis T3 column or an ACQUITY UPLC BEH Amide Column.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient can be employed. For example, maintain 90% solution B for 1 minute, then a linear gradient from 90% to 65% for 1.5 minutes, followed by a decrease to 40% after 1 minute. Re-equilibrate the column before the next injection.[6][8]
-
-
Tandem Mass Spectrometry (MS/MS):
Protocol 2: Quantification of Urinary Normetanephrine by LC-MS/MS
1. Sample Collection and Preparation:
-
A 24-hour urine collection is typically performed.[15] Alternatively, a first morning void can be used, with results normalized to creatinine (B1669602) concentration.[19]
-
Acidify the urine sample to preserve the catecholamines and their metabolites.
-
Store urine samples at 2-8°C during collection and frozen at -20°C or lower for long-term storage.
2. Sample Pre-treatment:
-
Hydrolysis: To measure total normetanephrine (free and conjugated), an acid hydrolysis step is required to convert conjugated forms to free metabolites.[20]
-
Derivatization (Optional but recommended): Treat the urine sample with diphenylboronic acid to form boronate complexes, which can improve retention and separation.[10]
3. Solid-Phase Extraction (SPE):
-
A similar SPE procedure as for plasma can be used, often with a Bond-Elut Plexa cartridge.[10]
4. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential modifications to the gradient to accommodate the different sample matrix. The assay for urine should be linear over a range of approximately 0.3 to 14.6 µmol/L for normetanephrine.[10]
Experimental Workflow
The following diagram outlines the general workflow for the analysis of normetanephrine in biological samples.
Caption: General workflow for normetanephrine analysis.
Conclusion
The quantification of normetanephrine, particularly plasma free normetanephrine, is a highly sensitive and specific method for the biochemical diagnosis of pheochromocytoma.[4][6][7][8][9] The use of advanced analytical techniques like LC-MS/MS allows for accurate and reliable measurements.[6][8][10] The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the study and diagnosis of this rare but serious condition. Adherence to proper sample collection and preparation procedures is crucial for obtaining accurate results.
References
- 1. Biomarker response to high-specific-activity I-131 meta-iodobenzylguanidine in pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Colorimetric detection of normetanephrine, a pheochromocytoma biomarker, using bifunctionalised gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma normetanephrine and metanephrine for detecting pheochromocytoma in von Hippel-Lindau disease and multiple endocrine neoplasia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Nonparametric determination of reference intervals for plasma metanephrine and normetanephrine. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Utility of plasma free metanephrines for detecting childhood pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. pheopara.org [pheopara.org]
- 18. waters.com [waters.com]
- 19. labcorp.com [labcorp.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Normetanephrine on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972), a metabolite of norepinephrine, is primarily known as a biomarker for pheochromocytoma and paraganglioma. However, recent studies have indicated that normetanephrine itself possesses pharmacological activity, particularly on smooth muscle tissues. It has been demonstrated to induce contraction in smooth muscle preparations such as the rat thoracic aorta and prostate.[1] This activity is mediated through its action as a partial agonist on α1D/α1A-adrenergic receptors.[1] Understanding the direct effects of normetanephrine on smooth muscle contraction is crucial for elucidating its potential physiological and pathophysiological roles beyond its function as a catecholamine metabolite.
These application notes provide a detailed experimental protocol for investigating the contractile effects of normetanephrine on isolated vascular smooth muscle, specifically using a rat aortic ring assay. This ex vivo method is a robust and widely used technique for characterizing the pharmacological responses of vascular tissues. Additionally, this document outlines the underlying signaling pathways and presents available quantitative data on normetanephrine-induced smooth muscle contraction.
Data Presentation
The contractile effects of normetanephrine have been quantified relative to the well-characterized α1-adrenergic agonist, phenylephrine (B352888). The following table summarizes the maximal contractile response (Emax) of normetanephrine in different smooth muscle tissues.
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Thoracic Aorta | Rat | Normetanephrine | Emax | ≈70% of Phenylephrine-induced contraction | [1] |
| Prostate | Rat | Normetanephrine | Emax | ≈80% of Phenylephrine-induced contraction | [1] |
Experimental Protocols
Isolated Aortic Ring Assay
This protocol details the methodology for preparing isolated rat aortic rings and measuring isometric contraction in response to normetanephrine.
1. Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Solutions:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.
-
Potassium Chloride (KCl) Depolarizing Solution (60 mM): Prepared by modifying the KHS composition.
-
Normetanephrine Hydrochloride Stock Solution: 10 mM in distilled water, stored in aliquots at -20°C.
-
Phenylephrine Hydrochloride Stock Solution: 10 mM in distilled water, stored in aliquots at -20°C.
-
-
Equipment:
-
Isolated organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system
-
Dissection microscope
-
Standard surgical instruments (forceps, scissors)
-
Carbogen gas tank with regulator
-
2. Experimental Procedure
-
Tissue Preparation:
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Perform a midline abdominal incision and retract the organs to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and immediately place it in ice-cold KHS.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the cleaned aorta into 2-3 mm wide rings.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on two L-shaped stainless-steel holders in the organ bath chamber containing KHS maintained at 37°C and continuously bubbled with carbogen.
-
One holder is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Replace the KHS in the organ bath every 15-20 minutes during the equilibration period.
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl. A robust and reproducible contraction indicates a healthy preparation.
-
Wash the tissues with KHS to return to the baseline resting tension.
-
-
Generation of Cumulative Concentration-Response Curves:
-
Once a stable baseline is achieved, add normetanephrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).
-
Allow the contractile response to reach a plateau at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
Following the final concentration, wash the tissues with KHS until the tension returns to baseline.
-
A parallel experiment using the full α1-agonist phenylephrine can be performed for comparison.
-
3. Data Analysis
-
Express the contractile response as a percentage of the maximal contraction induced by 60 mM KCl.
-
Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the maximal response (Emax) and the concentration of agonist that produces 50% of the maximal response (EC50). The pD2 (-log EC50) can be calculated to express the potency of the agonist.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the effects of different treatments.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolated aortic ring contraction assay.
Normetanephrine Signaling Pathway in Smooth Muscle Contraction
Caption: α1-adrenergic signaling pathway for smooth muscle contraction.
References
Application Notes and Protocols for the Preparation of Normetanephrine Hydrochloride Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of normetanephrine (B1208972) hydrochloride standards for the generation of calibration curves, an essential step for the accurate quantification of normetanephrine in biological samples using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Normetanephrine, a metabolite of norepinephrine, is a critical biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma. Accurate measurement of its concentration in plasma and urine is vital for clinical diagnostics and research. The foundation of precise quantification lies in the generation of a reliable calibration curve using accurately prepared standards. This protocol outlines the necessary steps, materials, and best practices for preparing normetanephrine hydrochloride standard solutions.
Materials and Reagents
| Material/Reagent | Specification |
| This compound | ≥98% purity[1][2] |
| Solvent for Stock Solution | Methanol (HPLC or LC-MS grade), DMSO, or deionized water[3][4][5] |
| Diluent for Working Standards | Methanol, or compatible mobile phase for the analytical method |
| Analytical Balance | Capable of measuring to at least four decimal places (0.1 mg) |
| Volumetric Flasks | Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL) |
| Micropipettes | Calibrated, various volume ranges |
| Pipette Tips | Sterile, low-retention |
| Vials | Amber glass or polypropylene (B1209903) autosampler vials |
Experimental Protocols
Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) primary stock solution of this compound.
-
Weighing the Standard: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., methanol) to the flask to dissolve the powder. If necessary, vortex or sonicate the solution to ensure complete dissolution.[6]
-
Bringing to Volume: Once the solid is completely dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the this compound.
-
Storage: Transfer the stock solution into amber glass vials and store at -20°C for up to one month or -80°C for up to six months.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Preparation of a 10 µg/mL Secondary Stock Solution
-
Pipetting: Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the 100 mL mark with the chosen diluent (e.g., methanol).
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing. This creates a 10 µg/mL (10,000 ng/mL) secondary stock solution.
-
Storage: Store the secondary stock solution under the same conditions as the primary stock solution.
Preparation of Calibration Curve Working Standards
The following is an example of a serial dilution to prepare a set of working standards for a calibration curve with a concentration range of 10 ng/mL to 2000 ng/mL.[5] The diluent should be compatible with the analytical method's mobile phase.
| Standard Level | Concentration (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume (mL) |
| 1 | 2000 | 200 | 1 |
| 2 | 1000 | 100 | 1 |
| 3 | 500 | 50 | 1 |
| 4 | 250 | 25 | 1 |
| 5 | 100 | 10 | 1 |
| 6 | 50 | 5 | 1 |
| 7 | 10 | 1 | 1 |
Procedure:
-
Label a series of vials for each standard level.
-
Pipette the indicated volume of the 10 µg/mL secondary stock solution into the corresponding vial.
-
Add the appropriate volume of diluent to each vial to reach the final volume of 1 mL.
-
Vortex each standard to ensure homogeneity.
-
These working standards are now ready for analysis. It is recommended to prepare fresh working standards daily.
Quantitative Data Summary
Typical Calibration Curve Ranges for Normetanephrine
The following table summarizes typical linear ranges for normetanephrine calibration curves found in the literature, converted to ng/mL for comparison. The molecular weight of this compound (219.67 g/mol ) and normetanephrine free base (183.2 g/mol ) were used for conversions where necessary.
| Matrix | Original Concentration Range | Approximate Range (ng/mL) | Reference |
| Plasma | 0.14–26.43 nmol/L | 0.026 - 4.84 | [1][2][7] |
| Plasma | 0.08–100.0 nmol/L | 0.015 - 18.32 | |
| Urine | 10–5000 µg/L | 10 - 5000 | |
| Plasma | 0.20–10.0 nmol/L | 0.037 - 1.83 | [8] |
| Dried Blood Spots | 40–2000 pg/mL | 0.04 - 2 | [9] |
| Urine | 10–2000 ng/mL | 10 - 2000 | [5] |
Storage and Stability of Normetanephrine Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Stock Solution | -20°C | 1 month | [6] |
| Stock Solution | -80°C | 6 months | [6] |
| Prepared Samples (Autosampler) | 2-8°C | 24 hours |
Visual Workflow
The following diagram illustrates the workflow for the preparation of this compound standards.
Caption: Preparation of Normetanephrine HCl Standards.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound standards for the generation of calibration curves. Adherence to these guidelines, including proper weighing techniques, accurate dilutions, and appropriate storage, is crucial for obtaining reliable and reproducible quantitative results in clinical and research settings. The provided concentration ranges and storage conditions serve as a valuable reference for method development and validation.
References
- 1. preprints.org [preprints.org]
- 2. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ≥98%, Norepinephrine metabolite., powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Deuterated Normetanephrine as an Internal Standard for Accurate Quantification by Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of normetanephrine (B1208972), a key metabolite of norepinephrine, is crucial for the diagnosis and monitoring of pheochromocytoma and other neuroendocrine tumors.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity and specificity.[2][3][4] The use of a stable isotope-labeled internal standard, such as deuterated normetanephrine (e.g., normetanephrine-d3), is essential for correcting analytical variability, including matrix effects, extraction inconsistencies, and instrument fluctuations, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[5][6][7] This document provides detailed application notes and protocols for the utilization of deuterated normetanephrine as an internal standard in LC-MS/MS assays.
Core Principles and Advantages
The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the target analyte. Deuterated normetanephrine co-elutes with endogenous normetanephrine during chromatographic separation and experiences identical ionization and fragmentation behavior in the mass spectrometer. This allows for reliable quantification based on the peak area ratio of the analyte to its deuterated counterpart, effectively nullifying variations that can occur during sample processing and analysis.[1]
Key Advantages:
-
Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by co-eluting matrix components.[2][5]
-
Improved Precision and Accuracy: Minimizes variability in sample preparation and injection volume.[8]
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample batches and analytical runs.[7]
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods utilizing deuterated normetanephrine for the quantification of normetanephrine in biological matrices.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Matrix | Analyte | Linearity Range | LLOQ | Reference |
| Plasma | Normetanephrine | 0.14–26.43 nmol/L | 0.432 nmol/L | [9] |
| Plasma | Normetanephrine | 22.0 to 4386.7 pg/mL | 22.0 pg/mL | [1] |
| Serum | Normetanephrine | 10 - 5000 pg/mL | 5 pg/mL | [10] |
| Plasma | Normetanephrine | 0.14-21.83 nmol/L | 0.14 nmol/L | [11] |
| Urine | Normetanephrine | 0.3-14.6 μmol/L | Not Specified | [2][12] |
| Urine | Normetanephrine | Linear to 15,000 nmol/L | 10 nmol/L | [13] |
Table 2: Precision and Accuracy (Recovery)
| Matrix | Analyte | Precision (CV%) | Accuracy (Recovery %) | Reference |
| Plasma | Normetanephrine | 4.1-8.8% (total CVs) | 91.1-109.7% | |
| Plasma | Normetanephrine | <6% | Not Specified | [1] |
| Urine | Normetanephrine | 9.00%-10.00% (total CV) | Not Specified | [2] |
| Urine | Normetanephrine | <10% (intra-assay and total) | Not Specified | [3][4] |
| Plasma | Normetanephrine | 1.15–1.64% (total imprecision) | 98.5 to 101.9% | [8] |
Experimental Protocols
The following are generalized protocols for the analysis of normetanephrine in plasma and urine using deuterated normetanephrine as an internal standard. It is recommended to optimize these protocols for specific instrumentation and laboratory conditions.
Protocol 1: Quantification of Normetanephrine in Human Plasma
1. Materials and Reagents
-
Normetanephrine and Deuterated Normetanephrine (e.g., Normetanephrine-d3) standards
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (Weak Cation Exchange, WCX)
-
Human plasma (charcoal-stripped for calibration standards)
2. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 200 µL of plasma sample, add a known concentration of deuterated normetanephrine internal standard solution.
-
Dilution: Add 600 µL of 50 mM ammonium acetate and vortex.[11]
-
SPE Conditioning: Condition a WCX SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted plasma sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of water, followed by 1 mL of a 50:50 methanol:acetonitrile solution.[11]
-
Elution: Elute the analytes twice with 0.9 mL of 5% formic acid in a 50:50 methanol:acetonitrile solution.[11]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[11]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds, such as a HILIC-Si column.[11]
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 4 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis
-
Integrate the peak areas for normetanephrine and deuterated normetanephrine.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of normetanephrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Normetanephrine in Human Urine
1. Materials and Reagents
-
Normetanephrine and Deuterated Normetanephrine (e.g., Normetanephrine-d3) standards
-
Methanol (LC-MS grade)
-
Formic Acid
-
Diphenylboronic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond-Elute Plexa)
-
Human urine
2. Sample Preparation
-
Hydrolysis (for total normetanephrine): Acidify urine samples and heat to hydrolyze conjugated normetanephrine.[13]
-
Complexation: Add diphenylboronic acid to the urine sample to form a complex with normetanephrine.[2][3][4][12]
-
Spiking: Add a known amount of deuterated normetanephrine internal standard.
-
SPE Purification: Purify the sample using a suitable SPE cartridge.[2][3][4][12]
-
Elution and Concentration: Elute the analytes and concentrate the eluate.[2][12]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component with an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., formic acid).
-
Gradient: A gradient elution program is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the same transitions as in the plasma protocol.
4. Data Analysis Follow the same data analysis procedure as outlined in the plasma protocol.
Mandatory Visualizations
Caption: Experimental workflow for normetanephrine quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Quantitation of Free Metanephrines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple liquid chromatography-tandem mass spectrometry method for measuring metanephrine and normetanephrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of plasma metanephrines using isotope dilution liquid chromatography tandem mass spectrometry (ID-LC/MS/MS): a candidate reference measurement procedure and its application to evaluating routine ID-LC/MS/MS methods - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Urinary metanephrines by liquid chromatography tandem mass spectrometry: using multiple quantification methods to minimize interferences in a high throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Normetanephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normetanephrine (B1208972), a metabolite of the neurotransmitter norepinephrine (B1679862), is a critical biomarker for diagnosing and monitoring pheochromocytoma and other neuroendocrine tumors.[1][2] High-throughput screening (HTS) assays for normetanephrine are essential for the rapid analysis of large numbers of samples in drug discovery and clinical research. This document provides detailed protocols for two distinct HTS assays for normetanephrine hydrochloride: a biochemical competitive enzyme-linked immunosorbent assay (ELISA) and a cell-based functional assay monitoring cyclic AMP (cAMP) modulation.
Assay Principle Overviews
Two primary methodologies are presented for the high-throughput screening of normetanephrine:
-
Competitive ELISA: This is a biochemical assay that quantifies the amount of normetanephrine in a sample. The assay is based on the principle of competition between the normetanephrine in the sample and a labeled normetanephrine conjugate for a limited number of specific antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of normetanephrine in the sample.[1][3]
-
Cell-Based Functional Assay: This assay measures the biological activity of normetanephrine by monitoring its effect on a specific cellular signaling pathway. Normetanephrine is a metabolite of norepinephrine, which is an agonist for adrenergic receptors.[2][4] This protocol utilizes a cell line expressing an alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This change in cAMP is detected using a sensitive reporter system.
Protocol 1: High-Throughput Competitive ELISA for Normetanephrine
This protocol describes a competitive immunoassay in a 384-well format suitable for HTS.
Experimental Workflow
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. Normetanephrine - Wikipedia [en.wikipedia.org]
- 3. novamedline.com [novamedline.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Differential effects of epinephrine and norepinephrine on cAMP response and g(i3)alpha protein expression in cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Plasma Normetanephrine Hydrochloride Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of plasma normetanephrine (B1208972) hydrochloride.
Troubleshooting Guides
Issue: Poor Peak Shape and/or Low Analyte Response
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.[1][2][3][4][5] Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples.[6]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation is critical in minimizing matrix effects.[3]
-
Protein Precipitation (PPT): While simple, PPT can result in less clean extracts, leading to significant matrix effects.[7][8] Consider diluting the sample extract post-PPT to mitigate this.[7][8]
-
Solid-Phase Extraction (SPE): SPE, particularly weak cation exchange (WCX) for normetanephrine, is highly effective at removing interfering matrix components.[9][10][11][12]
-
HybridSPE®-Phospholipid: This technique specifically targets the removal of phospholipids, a major source of ion suppression.[6]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Enhancing the separation between normetanephrine and matrix components can significantly reduce ion suppression.[3][13] This can be achieved by using a longer column or a column with a smaller particle size (e.g., UPLC).[14]
-
Employ a Different Stationary Phase: A pentafluorophenyl (PFP) column can provide adequate chromatographic separation for metanephrines.[8][11]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex matrices, 2D-LC can provide a significant reduction in ion suppression.[13]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity.[3][9][11] However, it's crucial to monitor for interferences that may affect the internal standard differently than the analyte.[7][8]
Issue: Inconsistent or Irreproducible Results
Possible Cause: Variable matrix effects between different plasma samples or batches.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As outlined above, methods like SPE are generally more effective at providing cleaner and more consistent extracts compared to protein precipitation.[10][12]
-
Matrix Effect Evaluation: Quantify the matrix effect to understand its extent. This is typically done by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[10][11][15]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Standard Addition: For particularly challenging matrices, the method of standard addition can be used to correct for matrix effects in each individual sample.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my normetanephrine analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[3] In plasma analysis, these components include proteins, salts, lipids (like phospholipids), and metabolites.[3][6] Matrix effects occur when these components interfere with the ionization of normetanephrine in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal.[1][2][3][4] This can result in inaccurate and imprecise quantification.[5]
Q2: I'm using protein precipitation for sample cleanup. How can I reduce the significant matrix effects I'm observing?
A2: While protein precipitation is a simple technique, it often leads to substantial matrix effects due to the limited removal of interfering substances.[7][8] A recommended approach to mitigate this is to dilute the sample extract after precipitation.[7][8] This reduces the concentration of matrix components entering the MS source. However, be mindful that dilution will also lower the analyte concentration, which could be a limitation for low-level quantification.
Q3: Is Solid-Phase Extraction (SPE) a better choice than protein precipitation for plasma normetanephrine analysis?
A3: Yes, SPE is generally considered a more effective technique for minimizing matrix effects in plasma normetanephrine analysis.[10][12] SPE provides a more thorough cleanup by selectively isolating the analyte from the bulk of the matrix components.[3] Weak cation exchange (WCX) SPE is particularly well-suited for the basic nature of normetanephrine, allowing for efficient retention and subsequent elution, leading to a cleaner extract and reduced ion suppression.[10][12]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effect issues?
A4: A SIL-IS is a powerful tool to compensate for matrix effects, as it ideally behaves identically to the analyte during sample preparation, chromatography, and ionization.[3][9] However, it may not be a complete solution in all cases. It is important to verify that the analyte and the SIL-IS experience the same degree of ion suppression.[7][8] In some instances, an interfering compound from the matrix might co-elute and specifically affect the signal of the SIL-IS or the analyte, leading to inaccurate results.[7][8] Therefore, thorough method validation is always necessary.
Q5: My results are showing ion enhancement instead of suppression. What could be the cause?
A5: While less common than ion suppression, ion enhancement can also occur due to matrix effects.[1][2][4] This happens when certain matrix components improve the ionization efficiency of the analyte. One study noted a process efficiency of 121% for metanephrine (B195012) at the lowest concentration, suggesting matrix-induced ion enhancement.[10][16] The strategies to mitigate ion enhancement are the same as for ion suppression: improved sample cleanup, better chromatographic separation, and the use of an appropriate internal standard.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery Efficiency (%) | Reference |
| Solid-Phase Extraction (WCX) | Normetanephrine | 36 - 78 | 88 - 104 | [11] |
| Solid-Phase Extraction (WCX) | Metanephrine | 36 - 78 | 88 - 104 | [11] |
| Solid-Phase Extraction (WCX) | Norepinephrine | 42.3 | 56.3 | [15] |
| Solid-Phase Extraction (WCX) | Epinephrine | 70.1 | 56.5 | [15] |
Note: Matrix effect was calculated as (Response in post-extraction spiked sample / Response in neat solution) x 100. Recovery efficiency was calculated as (Response in pre-extraction spiked sample / Response in post-extraction spiked sample) x 100.[11][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX)
This protocol is adapted from a validated method for the quantification of plasma metanephrines.[11][12]
-
Sample Pretreatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).
-
SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water. The sample is now ready for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. preprints.org [preprints.org]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normetanephrine Hydrochloride Stability in Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of normetanephrine (B1208972) hydrochloride in acidified urine samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to acidify urine samples for normetanephrine measurement?
A1: While some studies suggest that urinary metanephrines (including normetanephrine) are relatively stable in unpreserved urine for up to a week if stored properly, acidification is strongly recommended to ensure stability, especially if the analysis of catecholamines is also required.[1][2][3] Acidification to a pH range of 2.0-3.0 helps to prevent the degradation of these compounds.[1] For measurements of urinary fractionated metanephrines, preservation of samples may not be necessary if they are assayed or frozen within one week.[2][3]
Q2: What is the recommended pH for acidified urine samples containing normetanephrine?
A2: The recommended pH for acidified urine samples is between 2.0 and 4.0.[1][4] Some laboratory protocols specify adjusting the pH of an aliquot to between 1.0 and 3.0 before analysis.[5] It is crucial to avoid extreme acidification (e.g., pH 1), as this can lead to the deconjugation of sulfated metabolites, potentially increasing the measured concentration of free normetanephrine.[6]
Q3: How long can I store acidified urine samples and at what temperature?
A3: The stability of normetanephrine in acidified urine depends on the storage temperature.
-
Refrigerated (2-8°C or 36-46°F): Samples are generally stable for up to 9 days.[5]
-
Frozen (-20°C/-4°F or below): Samples can be stable for at least 30 days, with some studies indicating stability for up to 7 months at -80°C.[5][6][7]
-
Room Temperature (20-26°C or 68-78.8°F): While not ideal for long-term storage, some studies have shown stability for up to 24 hours.[6][7] However, refrigeration or freezing as soon as possible is the best practice.
Q4: Can freeze-thaw cycles affect the stability of normetanephrine in my samples?
A4: Normetanephrine in urine has been shown to be stable for at least three freeze-thaw cycles without significant degradation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected normetanephrine concentrations | Sample degradation due to improper storage (e.g., prolonged time at room temperature, incorrect pH). | - Ensure urine collection is done in a container with the correct type and amount of acid. - Verify the pH of the urine sample is within the recommended range (2.0-4.0). - Store samples refrigerated or frozen as soon as possible after collection.[5][8] |
| Higher than expected normetanephrine concentrations | - Deconjugation of normetanephrine conjugates due to overly acidic conditions (pH < 2.0).[6] - Interference from medications or dietary factors.[9][10][11] | - Check the pH of the acidification protocol to ensure it is not excessively low. - Review patient's medication and diet for potential interferences (e.g., tricyclic antidepressants, levodopa, bananas, caffeine).[11][12] |
| Inconsistent or variable results between aliquots | - Inadequate mixing of the 24-hour urine collection before aliquoting. - Inconsistent acidification between aliquots. | - Ensure the entire 24-hour urine collection is thoroughly mixed before taking an aliquot.[13] - If acid is added after collection, ensure it is mixed well and evenly distributed. |
| Sample rejection by the analytical laboratory | - Improper labeling. - Incorrect preservative used. - Sample stored at room temperature for an extended period.[8] | - Follow the laboratory's specific instructions for sample collection, labeling, and storage.[5][14] - Use the provided collection containers with the correct acid preservative. |
Data on Normetanephrine Stability in Urine
Table 1: Stability of Normetanephrine in Urine at Different Temperatures and pH Levels
| Temperature | pH | Duration | Stability | Reference |
| Room Temperature (20-26°C) | 2.0-4.0 | 24 hours | Stable | [6][7] |
| Room Temperature (20-25°C) | 8.0 | 1-2 weeks | >40% loss | [1][4] |
| Refrigerated (4°C) | 2.0-4.0 | 8 days | Stable | [6][7] |
| Frozen (-18°C) | 2.0-8.0 | 10 weeks | Stable | [1] |
| Frozen (-20°C) | Acidified | 3 months | Stable | [15] |
| Frozen (-20°C) | Not specified | 7 months | Stable in unpreserved urine | [6] |
| Frozen (-80°C) | Not specified | 7 months | Stable | [6][7] |
Table 2: Effect of Acidification on Normetanephrine Stability
| Condition | Storage Temperature | Duration | Finding | Reference |
| Acidified (pH 2.0-3.0) | -18°C | 10 weeks | Stable | [1] |
| Unpreserved | Room Temperature | 24 hours | No clinically relevant degradation | [2][16] |
| Acidified (pH 4) | Room Temperature | 7 days | No clinically relevant degradation | [2][3] |
| Unpreserved | 4°C and 25°C | 1 week | Up to 90% loss at pH 6.0 or 8.0 | [1] |
Experimental Protocol: Assessment of Normetanephrine Stability in Acidified Urine
This protocol outlines a method for determining the stability of normetanephrine in acidified urine samples under various storage conditions.
1. Materials:
-
Pooled human urine
-
Normetanephrine hydrochloride standard
-
Hydrochloric acid (HCl), 6N
-
pH meter
-
Calibrated pipettes
-
Storage vials (polypropylene)
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) system
2. Sample Preparation:
-
Collect fresh human urine from multiple healthy volunteers and pool it together.
-
Spike the pooled urine with a known concentration of this compound standard.
-
Divide the spiked urine pool into aliquots.
-
For each aliquot, add 6N HCl dropwise while mixing to adjust the pH to a target range (e.g., pH 2.0-3.0). Verify the pH with a calibrated pH meter.
3. Stability Study Design:
-
Baseline (T=0): Immediately after acidification, analyze a set of aliquots to determine the initial concentration of normetanephrine.
-
Storage Conditions: Store the remaining aliquots under the following conditions:
-
Room temperature (e.g., 22°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C and -80°C)
-
-
Time Points: Analyze aliquots from each storage condition at predefined time points (e.g., 24h, 48h, 7 days, 1 month, 3 months).
-
Freeze-Thaw Cycles: Subject a separate set of frozen aliquots to multiple freeze-thaw cycles (e.g., 3 cycles) before analysis.
4. Analytical Method:
-
Use a validated LC-MS/MS method for the quantification of normetanephrine in urine.
-
The method should include appropriate sample preparation steps (e.g., solid-phase extraction) to remove interfering substances.
5. Data Analysis:
-
Calculate the mean concentration of normetanephrine at each time point and for each storage condition.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Normetanephrine is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.
Visualizations
Caption: Workflow for assessing normetanephrine stability.
Caption: Factors influencing normetanephrine measurement accuracy.
References
- 1. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 6. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 7. jlmqa.org [jlmqa.org]
- 8. Metanephrines Total [healthcare.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. mskcc.org [mskcc.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 14. tdlpathology.com [tdlpathology.com]
- 15. No effect of acidification or freezing on urinary metanephrine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of Urinary Fractionated Metanephrine and Normetanephrine during Collection and Storage of Urine Sapmles [bjmyfx.com]
Troubleshooting guide for normetanephrine quantification by HPLC-ECD.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of normetanephrine (B1208972) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of normetanephrine by HPLC-ECD in a question-and-answer format.
Peak Shape and Resolution Issues
Question: Why are my normetanephrine peaks broad or tailing?
Answer: Poor peak shape, such as broadening or tailing, can arise from several factors related to the column, mobile phase, or sample injection.[1]
-
Column Degradation: The stationary phase of the column can degrade over time, leading to reduced separation efficiency.[2][3] Contamination from sample matrices can also accumulate at the column head.
-
Improper Mobile Phase: An incorrect mobile phase composition or pH can negatively affect the interaction between normetanephrine and the stationary phase.[2][3]
-
Sample Overload: Injecting a sample with a concentration that exceeds the column's capacity can lead to peak fronting or tailing.[4][5]
-
Secondary Interactions: Unwanted interactions between the analyte and the column packing material can cause peak tailing.[5]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column.[6] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and ionic strength. Ensure all components are of high purity and are properly degassed.[2][7] |
| Sample Overload | Dilute the sample or reduce the injection volume.[4] |
| Secondary Interactions | Consider adding a competing amine to the mobile phase or using a different type of column.[5] |
Question: What causes poor resolution between normetanephrine and other components?
Answer: Poor peak resolution occurs when peaks are not well-separated, making accurate quantification difficult.[1] This can be caused by issues with the column, mobile phase, or overall method parameters.[1][2]
-
Suboptimal Column: A low-quality or inappropriate column will not provide adequate separation.[1]
-
Incorrect Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.[2]
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the column and thus their separation.[4]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inadequate Separation | Optimize the mobile phase composition (e.g., adjust buffer concentration, pH, or organic modifier percentage).[1] |
| Inefficient Column | Replace the column with a new one of the same type or consider a column with a different stationary phase.[1] |
| Suboptimal Flow Rate | Adjust the flow rate. A lower flow rate generally improves resolution but increases run time.[4] |
| Temperature Instability | Use a column oven to maintain a stable temperature. |
Baseline and Sensitivity Problems
Question: I am observing high background noise or a drifting baseline in my chromatogram. What could be the cause?
Answer: A noisy or drifting baseline can interfere with peak detection and integration, leading to inaccurate results. Common causes include contaminated mobile phase, detector issues, and improper system equilibration.[7]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or reagents are a frequent source of baseline noise.[6][8]
-
Air Bubbles: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing spurious peaks and baseline noise.[2] An in-line degasser malfunction can also contribute to this.[6]
-
Detector Cell Contamination: Buildup of contaminants in the electrochemical detector cell can lead to a noisy baseline.
-
Temperature Fluctuations: Variations in ambient or column temperature can cause the baseline to drift.
-
Pump Issues: Pulsations from the HPLC pump can manifest as regular baseline noise.[6][7]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Contaminated Mobile Phase | Use HPLC-grade solvents and high-purity reagents.[7] Filter the mobile phase before use.[7] |
| Air in the System | Degas the mobile phase thoroughly using methods like helium sparging or an inline degasser.[9] |
| Dirty Detector Cell | Flush the detector cell with a suitable cleaning solution as per the manufacturer's instructions. |
| Temperature Instability | Ensure a stable operating temperature for the column and detector. |
| Pump Pulsations | Check for leaks in the pump and ensure check valves are functioning correctly.[6] |
Question: Why is the sensitivity for normetanephrine low?
Answer: Low sensitivity can be due to a variety of factors, including issues with the sample, the HPLC system, or the detector settings.[1]
-
Low Sample Concentration: The concentration of normetanephrine in the sample may be below the detection limit of the method.
-
High System Noise: High background noise can obscure small peaks, effectively reducing sensitivity.[1]
-
Suboptimal Detector Potential: The applied potential on the electrochemical detector may not be optimal for the oxidation of normetanephrine.
-
Poor Extraction Recovery: Inefficient sample extraction can lead to a significant loss of the analyte before it reaches the HPLC system.[10]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Analyte | Concentrate the sample or increase the injection volume (while being mindful of potential peak shape issues). |
| High Background Noise | Address the causes of baseline noise as described in the previous section. |
| Incorrect Detector Settings | Optimize the detector potential to maximize the signal-to-noise ratio for normetanephrine. |
| Inefficient Extraction | Evaluate and optimize the sample extraction procedure to improve recovery rates.[10] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Normetanephrine
This protocol outlines a general procedure for the extraction of normetanephrine from plasma using weak cation-exchange (WCX) solid-phase extraction.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample to ensure normetanephrine is protonated.
-
Column Conditioning: Condition a WCX SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an acidic buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the retained normetanephrine and internal standard with an acidified organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for injection.
This protocol is a general guideline and may require optimization for specific applications and sample types.
HPLC-ECD Method for Normetanephrine Quantification
Below are typical starting conditions for the HPLC-ECD analysis of normetanephrine.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4 µm Nova-Pak) |
| Mobile Phase | Isocratic mixture of citric acid, sodium acetate, EDTA, sodium octyl sulfate, dibutylamine, and methanol.[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector (ECD) |
| Applied Potential | +0.55 V to +0.70 V (optimization required)[11] |
These parameters should be optimized to achieve the desired separation and sensitivity for your specific application.
Diagrams
Metabolic Pathway of Catecholamines
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Optimizing mobile phase for baseline separation of normetanephrine and metanephrine.
Welcome to the technical support center for the chromatographic analysis of normetanephrine (B1208972) and metanephrine (B195012). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving baseline separation and accurate quantification of these critical biomarkers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of normetanephrine and metanephrine, offering systematic solutions to resolve them.
Q1: I am experiencing poor or no retention of normetanephrine and metanephrine on my C18 column. What should I do?
A1: Poor retention of these polar analytes is a common issue in reversed-phase chromatography.[1][2] Here are several approaches to improve retention:
-
Introduce an Ion-Pairing Reagent: The addition of an ion-pairing reagent, such as sodium octyl sulfate (B86663) or heptanesulfonic acid, to the mobile phase can significantly enhance the retention of charged analytes like normetanephrine and metanephrine on a non-polar stationary phase.[3][4][5]
-
Decrease the Organic Modifier Concentration: Lowering the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase will increase its polarity, leading to stronger retention of your analytes.
-
Adjust the Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. Experiment with the pH to find the optimal charge state for interaction with the stationary phase. A common starting point is a slightly acidic pH, for example, around 3.5.[6]
-
Consider a Different Stationary Phase: If the above options do not provide adequate retention, consider switching to a more suitable stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon columns are excellent alternatives that provide good retention for polar compounds.[1][7]
Q2: My peaks for normetanephrine and metanephrine are broad and show significant tailing. How can I improve peak shape?
A2: Poor peak shape can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak shape.
-
Column Health: Ensure your column is not degraded or contaminated. Run a quality control standard to check for performance. If necessary, flush the column or replace it.
-
Mobile Phase pH and Buffer Strength: The pH of the mobile phase can influence peak shape. Ensure it is stable and buffered appropriately. A mobile phase with a pH around the pKa of the analytes can sometimes lead to peak splitting or broadening. Adjusting the pH away from the pKa can often improve peak symmetry. Increasing the buffer concentration can also sometimes help.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or diluting your sample.
-
Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can interfere with the chromatography.[7] Ensure your sample preparation, such as Solid Phase Extraction (SPE), is effective at removing these interferences.[7]
Q3: I am not able to achieve baseline separation between normetanephrine and metanephrine. What adjustments can I make?
A3: Achieving baseline separation is critical for accurate quantification. Consider the following adjustments:
-
Optimize the Mobile Phase:
-
Organic Modifier Percentage: Fine-tune the concentration of acetonitrile or methanol. A shallower gradient or a lower isocratic percentage of the organic solvent will increase retention times and potentially improve resolution.
-
pH: Small changes in the mobile phase pH can alter the selectivity between the two analytes. A systematic pH scouting study can help identify the optimal pH for separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required.
-
HILIC Columns: HILIC columns, such as those with silica (B1680970) or amide phases, are known to provide good separation for these compounds.[1][2]
-
Porous Graphitic Carbon Columns: These columns can offer unique selectivity and have been shown to provide good resolution.[7]
-
Cyano Columns: A cyano-based stationary phase has also been successfully used for the separation of normetanephrine and metanephrine.[8]
-
-
Temperature: Adjusting the column temperature can influence selectivity. Try running the separation at a slightly higher or lower temperature.
Q4: I am observing interfering peaks from the sample matrix. How can I minimize these?
A4: Matrix effects can significantly impact the accuracy of your results. Here are some strategies to mitigate them:
-
Improve Sample Preparation: A robust sample preparation method is crucial. Solid Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples like plasma and urine.[2][7] Weak cation-exchange SPE is particularly useful for isolating these basic compounds.[2]
-
Use a More Selective Detection Method: If co-eluting matrix components are still an issue, a more selective detector can help. Tandem mass spectrometry (MS/MS) is highly specific and can differentiate the analytes from many interfering substances.[1][7]
-
Employ 2D-LC: Two-dimensional liquid chromatography can provide a powerful separation by using two different column chemistries to resolve complex mixtures and eliminate interferences.[9]
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a mobile phase for separating normetanephrine and metanephrine on a C18 column?
A5: A common starting point for reversed-phase ion-pair chromatography is a mobile phase consisting of a buffer (e.g., phosphate (B84403) or citrate) at a slightly acidic pH (e.g., 3.0-4.0), an organic modifier (e.g., 5-15% acetonitrile or methanol), and an ion-pairing reagent (e.g., 5 mM sodium octyl sulfate).[4][5]
Q6: What are the advantages of using HILIC for this separation?
A6: HILIC offers several advantages for the analysis of normetanephrine and metanephrine:
-
Improved Retention: HILIC provides much better retention for these polar compounds compared to traditional reversed-phase chromatography.[1]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase used in HILIC can lead to more efficient desolvation and ionization in the mass spectrometer source, resulting in better sensitivity.[1]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving complex samples.
Q7: Is it necessary to acidify urine samples for metanephrine analysis?
A7: While traditionally recommended, some studies suggest that acidification of urine samples may not be necessary for the stability of metanephrines if the samples are analyzed or frozen within a reasonable timeframe.[10][11][12] However, for catecholamines, immediate acidification is often required to prevent degradation.[11] It is always best to validate the stability of your analytes under your specific collection and storage conditions.
Data Presentation
Table 1: Example Mobile Phase Compositions for Normetanephrine and Metanephrine Separation
| Chromatography Mode | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| Reversed-Phase Ion-Pair | C18 | Sodium dihydrogen phosphate, citric acid monohydrate, sodium octyl sulfate in water | Acetonitrile | Isocratic | [4][5] |
| HILIC | Raptor HILIC-Si | 100 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0 | 0.1% formic acid in acetonitrile | Gradient | [1] |
| HILIC | Inertsil Amide | 20 mmol L⁻¹ ammonium formate (pH 2.5) | Acetonitrile | Isocratic (20:80, v/v) | [13] |
| Reversed-Phase | Primesep 200 | 0.1% TFA in Water | Acetonitrile | Isocratic (90:10, v/v) | [14] |
Experimental Protocols
Protocol 1: Reversed-Phase Ion-Pair HPLC-UV
This protocol is a general guideline based on common practices for ion-pair chromatography.
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a suitable buffer (e.g., 20 mM sodium phosphate) and an ion-pairing reagent (e.g., 5 mM sodium octyl sulfate).
-
Adjust the pH to the desired level (e.g., 3.5) using phosphoric acid.
-
The organic mobile phase is typically acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of the aqueous and organic phases (e.g., 90:10 aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
-
Sample Preparation (Urine):
-
Acidify the urine sample.
-
Perform a solid-phase extraction (SPE) using a weak cation-exchange sorbent to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
Protocol 2: HILIC-MS/MS
This protocol is a general guideline based on HILIC methods for metanephrine analysis.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: HILIC silica-based column, e.g., 100 mm x 2.1 mm, 2.7 µm.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 95% B.
-
Linear gradient to 50% B over 3 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 95% B and re-equilibrate for 2 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for normetanephrine, metanephrine, and their deuterated internal standards.
-
Visualizations
Caption: Logical decision tree for troubleshooting separation issues.
References
- 1. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Reversed-phase ion-paired high-performance liquid chromatography using multiple-electrode detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative measurement of plasma free metanephrines by ion-pairing solid phase extraction and liquid chromatography-tandem mass spectrometry with porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Urinary Fractionated Metanephrine and Normetanephrine during Collection and Storage of Urine Sapmles [bjmyfx.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 14. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]
How to prevent drug interference in urinary normetanephrine testing.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing, identifying, and troubleshooting drug interference in urinary normetanephrine (B1208972) testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary clinical application of urinary normetanephrine testing? A1: Urinary normetanephrine testing is a key screening method for the diagnosis of pheochromocytomas and paragangliomas (PPGLs), which are rare neuroendocrine tumors that secrete catecholamines. Normetanephrine is a metabolite of norepinephrine (B1679862), and its levels are often continuously elevated in patients with these tumors.
Q2: Why is preventing drug interference crucial for accurate results? A2: Drug interference is a significant cause of false-positive results in normetanephrine testing.[1] An erroneous result can lead to unnecessary anxiety for the patient, costly and potentially risky imaging procedures, and incorrect diagnostic conclusions.[2] Many medications can affect normetanephrine levels through physiological mechanisms (e.g., altering catecholamine metabolism) or by direct analytical interference with the assay.[1][3]
Q3: Which classes of drugs are most commonly associated with interference? A3: Several drug classes are known to interfere, including tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), alpha and beta-blockers, sympathomimetics (e.g., decongestants), and certain antipsychotics.[4][5][6][7]
Q4: How does the testing methodology (e.g., LC-MS/MS vs. Immunoassay) impact the risk of interference? A4: The methodology is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high specificity and reduced susceptibility to analytical interference from drug metabolites compared to older methods like immunoassays or HPLC with electrochemical detection.[2][8][9] Immunoassays may have issues with cross-reactivity, leading to inaccurate results.[10][11]
Q5: What should be done if a patient cannot safely discontinue a potentially interfering medication? A5: If a medication cannot be stopped due to clinical necessity, this information must be clearly communicated to the laboratory. Results should be interpreted with caution, in the context of the specific drug's known effects. If results are equivocal, alternative diagnostic approaches, such as a clonidine (B47849) suppression test or further imaging, may be considered in consultation with an endocrinologist.[12]
Troubleshooting Guide for Unexpected Results
Issue: Elevated urinary normetanephrine levels are detected, but clinical suspicion for pheochromocytoma is low.
This scenario requires a systematic approach to rule out pre-analytical and analytical causes, primarily drug interference.
Troubleshooting Workflow
Caption: Troubleshooting logic for elevated urinary normetanephrine.
Data Summary: Drug Interference
The following table summarizes common medications and substances known to interfere with urinary normetanephrine measurements. The magnitude of the effect can vary significantly based on the drug dosage, individual patient metabolism, and the analytical method used.
| Drug Class | Specific Examples | Mechanism of Interference | Potential Effect on Normetanephrine | Recommended Minimum Withdrawal |
| SNRIs | Venlafaxine, Duloxetine | Inhibition of norepinephrine reuptake | Significant Increase (>4x ULN reported)[4][12] | 2 Weeks |
| TCAs | Amitriptyline, Nortriptyline | Inhibition of norepinephrine reuptake | Moderate to Significant Increase [1] | 2 Weeks |
| MAOIs | Phenelzine, Isocarboxazid | Blockade of catecholamine metabolite breakdown | Significant Increase [4][13] | 2 Weeks |
| α-Blockers | Phenoxybenzamine, Labetalol | Norepinephrine reuptake inhibition (Phenoxybenzamine); α/β antagonism | Moderate to Significant Increase [1][14] | 1-2 Weeks |
| β-Blockers | Atenolol, Propranolol, Labetalol, Sotalol | Antagonism of β-adrenoceptors; decreased enzyme activity for epinephrine (B1671497) synthesis[5] | Mild to Moderate Increase [5][6] | 1-2 Weeks |
| Sympathomimetics | Pseudoephedrine, Ephedrine, Amphetamines | Increased catecholamine release/action | Mild to Moderate Increase [4] | 1 Week |
| Dopamine-Related | Levodopa (L-DOPA), Methyldopa | Serve as precursors or are metabolized to catecholamines | Significant Increase [4][15] | 1 Week (L-DOPA), >5 Weeks (Methyldopa)[15] |
| Antipsychotics | Risperidone, Quetiapine | Adrenergic receptor antagonism | Mild Increase [13] | 1-2 Weeks (if feasible) |
| Diuretics (Loop) | Furosemide | Reflex sympathetic stimulation | Mild Increase [5][6] | Consult Physician |
| Analgesics | Acetaminophen (Paracetamol) | Analytical interference (older methods); physiological effects | Variable Increase [2][4][16] | 1 Week[16] |
| Other | Buspirone, Cocaine, Sulfasalazine, Amoxicillin | Various physiological or analytical mechanisms | Variable Increase [2][4] | Consult Physician |
ULN: Upper Limit of Normal. Withdrawal periods are general recommendations and must be confirmed as clinically safe by the prescribing physician.
Experimental Protocols
Protocol 1: Patient Preparation and Medication Withdrawal
This protocol is designed to minimize pre-analytical variables, including dietary and drug interferences.
Objective: To standardize patient conditions before and during the 24-hour urine collection.
Methodology:
-
Medication Review (2-3 weeks prior to collection):
-
Conduct a thorough review of all current prescription medications, over-the-counter (OTC) drugs, and dietary supplements with the patient.
-
Using the data table above, identify any potentially interfering substances.
-
-
Physician Consultation:
-
Consult with the patient's prescribing physician to determine if it is clinically safe to temporarily discontinue interfering medications. Never instruct a patient to stop medication without physician approval.
-
Establish a mutually agreed-upon withdrawal timeline. For most interfering drugs, a period of 1 to 2 weeks is recommended, though some may require longer (e.g., methyldopa).[13][14][15]
-
-
Dietary and Lifestyle Modifications (72 hours prior to and during collection):
Protocol 2: 24-Hour Urine Sample Collection
Objective: To ensure the complete and properly preserved collection of a 24-hour urine sample.
Materials:
-
A large, clean collection container, often supplied by the lab.
-
A preservative, typically a small amount of hydrochloric acid (HCl), which may already be in the container.[21]
Workflow Diagram:
Caption: Standardized workflow for 24-hour urine collection.
Methodology:
-
Handling Preservative: The collection container often contains a small amount of acid preservative. This should not be rinsed out. Avoid skin and eye contact with the preservative.[21]
-
Starting the Collection: On day 1, upon waking, the patient should empty their bladder into the toilet. This first sample is discarded . The exact time should be recorded as the start time.[17]
-
Collecting Samples: For the next 24 hours, all urine must be collected in the designated container.[17]
-
Storage: The container should be kept refrigerated or in a cool, dark place throughout the collection period to ensure specimen stability.[17]
-
Final Collection: On the morning of day 2, at the same time the collection started, the patient should empty their bladder one last time and add this urine to the container. This is the final sample.
-
Submission: The securely capped container should be returned to the laboratory promptly. The total 24-hour volume will be measured by the lab.[14]
References
- 1. False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of urinary fractionated metanephrines in the diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mp.pl [mp.pl]
- 6. 24-hour urine metanephrine excretion in patients diagnosed with adrenal incidentaloma: impact of commonly used drugs on a clinical decision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mp.pl [mp.pl]
- 8. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 14. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 15. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 16. sjhc.london.on.ca [sjhc.london.on.ca]
- 17. caldwellmemorial.org [caldwellmemorial.org]
- 18. uclahealth.org [uclahealth.org]
- 19. Table 2, Medications and diets that may cause false-positive results of catecholamines and their metabolites - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 21. Collecting urine for measurement of metanephrines - information for patients | CUH [cuh.nhs.uk]
Improving the sensitivity of normetanephrine detection at low concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of normetanephrine (B1208972) at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for normetanephrine quantification.
Question: Why am I observing high background noise or matrix effects in my LC-MS/MS analysis?
Answer: High background noise or significant matrix effects can obscure the signal of normetanephrine, especially at low concentrations. This is often due to co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine).
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.
-
Suboptimal Chromatographic Separation: The analytical column may not be providing sufficient separation between normetanephrine and matrix components.
-
Recommendation: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns can provide better retention for polar compounds like normetanephrine compared to traditional reversed-phase columns, leading to improved separation from matrix interferences.[3]
-
-
Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of normetanephrine in the mass spectrometer source.
-
Recommendation:
-
Optimize the chromatographic gradient to better separate normetanephrine from the interfering peaks.
-
Evaluate the matrix effect by comparing the analyte response in plasma spiked before extraction with that in a neat solution.[1] If significant matrix effects are present, consider using matrix-matched calibration standards for more accurate quantification.[1]
-
-
Question: My assay sensitivity is insufficient to detect low levels of normetanephrine. How can I improve the limit of quantification (LOQ)?
Answer: Achieving low limits of quantification is critical for accurate measurement of baseline normetanephrine levels.
Strategies to Enhance Sensitivity:
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and fragmentation characteristics of normetanephrine, leading to a stronger signal in the mass spectrometer.
-
In-matrix derivatization with propionic anhydride (B1165640) has been shown to increase sensitivity by a factor of 4 to 30 for metanephrines.[4][5] This technique can be performed directly in the plasma sample without prior extraction.[4][5]
-
Double derivatization techniques in gas chromatography-mass spectrometry (GC-MS) can also enhance sensitivity and reduce interferences.[6]
-
-
Sample Concentration: Ensure that the sample preparation protocol includes an effective concentration step.
-
Optimize Mass Spectrometry Parameters: Fine-tuning the MS settings is crucial for maximizing signal intensity.
Question: I am seeing unexpected or inconsistent results. What are potential sources of interference?
Answer: Several substances can interfere with normetanephrine analysis, leading to inaccurate results.
Common Interferences and Mitigation Strategies:
-
Medications: A number of drugs or their metabolites can co-elute with normetanephrine and cause analytical interference, particularly in HPLC with electrochemical detection.[11]
-
Examples: Amoxicillin[11], α-Methyldopa[12], and some antihypertensive drugs can interfere. Paracetamol and methenamine (B1676377) have also been reported to cause interference.[13]
-
Recommendation: A thorough review of the patient's or subject's medication history is essential. If interference is suspected, LC-MS/MS is generally more specific and less prone to such interferences than HPLC-EC.[11] Using multiple MRM transitions can help to distinguish the analyte from interfering substances.[14]
-
-
Dietary Factors: Certain foods rich in catecholamines or their precursors can potentially influence endogenous levels. While direct analytical interference is less common with highly specific methods like LC-MS/MS, it's good practice to control for dietary intake before sample collection.
-
Improper Sample Handling: Normetanephrine can be susceptible to degradation if samples are not handled and stored correctly.
-
Recommendation: Plasma samples for metanephrine (B195012) analysis should be centrifuged at 4°C.[15] For short-term storage (up to 6 hours), plasma can be kept at room temperature or 4°C. For longer-term storage, samples should be frozen at -20°C or -80°C.[15]
-
Frequently Asked Questions (FAQs)
What is the most sensitive method for detecting normetanephrine at low concentrations?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of plasma-free metanephrines due to its high sensitivity and specificity.[9][16][17] Methods incorporating derivatization, such as in-matrix propionylation, have demonstrated unprecedented limits of quantification in the lower picomolar range.[4]
What are the typical limits of quantification (LOQ) for normetanephrine with modern analytical methods?
The LOQ for normetanephrine can vary depending on the specific method and instrumentation. However, highly sensitive LC-MS/MS methods can achieve LOQs in the sub-nanomolar range.
| Method | Matrix | Normetanephrine LOQ | Reference |
| LC-MS/MS with SPE | Plasma | 0.432 nmol/L | [1] |
| HILIC LC-MS/MS with SPE | Plasma | 0.14 nmol/L (Linearity start) | [3] |
| LC-MS/MS with in-matrix derivatization | Plasma | ~5-fold improvement over conventional LC-MS/MS | [4] |
| LC-MS/MS | Urine | 10 nmol/L | [14] |
| RP-HPLC-PDA | Urine | 10 ng/mL | [18][19] |
How critical is the sample collection procedure?
The sample collection procedure is critical for accurate results. It is recommended that blood samples for plasma metanephrine analysis be drawn after the patient has been resting in a supine position for at least 20-30 minutes.[20][21] This minimizes physiological variations in catecholamine release due to posture.
What is the role of an internal standard in normetanephrine analysis?
A deuterated internal standard (e.g., normetanephrine-d3) is essential for accurate and precise quantification.[3][6][9] The internal standard is added to the sample at the beginning of the preparation process and co-elutes with the analyte. It helps to correct for variations in sample recovery during extraction and for matrix-induced ion suppression or enhancement in the mass spectrometer.
Experimental Protocols
Protocol 1: Normetanephrine Quantification in Plasma using HILIC LC-MS/MS with SPE
This protocol is based on a method for trace-level analysis of metanephrines in plasma.[3][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Prepare an internal standard (IS) solution of normetanephrine-d3 (e.g., 8 ng/mL) in methanol.
-
In a microcentrifuge tube, mix 200 µL of plasma with 10 µL of the IS solution.
-
Add 600 µL of 50 mM ammonium (B1175870) acetate (B1210297) and vortex.
-
Load the mixture onto a weak cation-exchange (WCX) 96-well SPE plate (30 mg).
-
Wash the SPE plate with 1 mL of water.
-
Wash the SPE plate with 1 mL of 50:50 methanol:acetonitrile (B52724).
-
Elute the analytes twice with 0.9 mL of 5% formic acid in 50:50 methanol:acetonitrile.
-
Evaporate the eluate to dryness at 55°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 10:90 acetonitrile:100 mM ammonium formate (B1220265) in water (pH 3.0).
2. LC-MS/MS Analysis
-
LC Column: Raptor HILIC-Si column or equivalent.
-
Mobile Phase A: 100 mM ammonium formate in water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to retain and separate normetanephrine.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for normetanephrine and its deuterated internal standard.
Protocol 2: In-Matrix Derivatization for Ultrasensitive Normetanephrine Quantification
This protocol is adapted from a method using propionic anhydride for enhanced sensitivity.[4][5]
1. Derivatization in Plasma
-
Prepare a derivatization reagent by diluting propionic anhydride 1:4 (v/v) in acetonitrile.
-
In a sample vial, add 50 µL of plasma.
-
Add the internal standard solution.
-
Add a sufficient volume of the derivatization reagent to the plasma sample.
-
Incubate to allow the derivatization reaction to complete.
2. LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phases compatible with the derivatized analytes (e.g., water with formic acid and acetonitrile or methanol).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: MRM of the specific transitions for the propionylated derivatives of normetanephrine and its internal standard.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 4. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amoxicillin-associated interference in an HPLC-EC assay for urinary fractionated metanephrines: potential pitfall in pheochromocytoma biochemical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Normetanephrine Hydrochloride Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of normetanephrine (B1208972) hydrochloride samples. Adherence to these guidelines is crucial for maintaining sample integrity and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma normetanephrine samples?
For long-term stability of normetanephrine in plasma, storage at -80°C is recommended.[1][2][3] Studies have shown that normetanephrine is stable for at least one year at -20°C or -80°C, with some evidence suggesting stability for up to five years at these temperatures.[1] While -20°C is acceptable for up to a year, -80°C is the preferred temperature for prolonged storage to minimize any potential degradation.[1][4]
Q2: How long can I store urine samples containing normetanephrine at different temperatures?
Urine normetanephrine samples are relatively stable. They can be stored at room temperature for up to 24 hours and at 4°C for up to 8 days without significant degradation.[2][3] For longer-term storage, freezing at -20°C for up to 8 days or at -80°C for at least 7 months is effective.[2][3] Preservation of urine samples with acid is not strictly necessary for normetanephrine measurements if the samples are analyzed or frozen within a week.[5][6]
Q3: Is it necessary to add preservatives to urine samples for normetanephrine analysis?
For the specific measurement of normetanephrine, acidification of urine is not essential if the sample is processed or frozen promptly.[5][6][7] However, if you are also measuring parent catecholamines (epinephrine, norepinephrine), acidification or the addition of preservatives like EDTA and sodium metabisulfite (B1197395) is crucial to prevent their degradation.[5][6][8]
Q4: Can I freeze and thaw my samples multiple times?
It is best to minimize freeze-thaw cycles. Studies have shown that normetanephrine in plasma and urine is stable for at least three freeze-thaw cycles.[2][3] However, to ensure the highest sample quality, it is recommended to aliquot samples into smaller volumes before freezing, so that you only thaw the amount needed for each experiment.
Q5: What are the signs of sample degradation?
Visual inspection is not sufficient to detect normetanephrine degradation. The primary indicator of degradation is a significant downward trend in measured normetanephrine concentrations over time in quality control samples stored under the same conditions.[1] A study on long-term storage did observe a slight downward trend for normetanephrine after one year, which was attributed to between-assay variability rather than sample deterioration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Consistently low normetanephrine readings in stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are stored at -80°C for long-term storage. Verify freezer temperature logs. |
| Repeated freeze-thaw cycles. | Aliquot samples upon collection to avoid multiple freeze-thaw cycles. | |
| Exposure to light or oxygen. | Store samples in amber tubes or wrap in foil to protect from light. Ensure tubes are tightly capped. | |
| High variability in results between aliquots of the same sample. | Incomplete mixing before aliquoting or analysis. | Vortex samples gently but thoroughly after thawing and before taking an aliquot for analysis. |
| Inconsistent sample handling during collection and processing. | Standardize protocols for sample collection, centrifugation, and storage across all samples. | |
| Interference or unexpected peaks in chromatograms. | Contamination of the sample during collection or storage. | Use sterile collection containers and pipette tips. Ensure the storage environment is clean. |
| Patient-related factors (for clinical samples). | Review patient diet and medications, as some can interfere with catecholamine and metanephrine (B195012) measurements.[9][10] |
Data on Normetanephrine Stability
Table 1: Stability of Normetanephrine in Plasma
| Storage Temperature | Duration | Stability | Reference(s) |
| Room Temperature | Up to 24 hours | Stable | [2][3] |
| 4°C | Up to 8 days | Stable | [2][3] |
| -20°C | Up to 8 days | Stable | [2][3] |
| -20°C | At least 1 year | Considered safe | [1] |
| -80°C | At least 7 months | Stable | [2][3] |
| -80°C | At least 1 year | Considered safe | [1] |
Table 2: Stability of Normetanephrine in Urine
| Storage Temperature | Duration | Stability | Reference(s) |
| Room Temperature | Up to 24 hours | Stable | [2][3][7] |
| 34°C | Up to 24 hours | No clinically relevant degradation | [7] |
| 4°C | Up to 8 days | Stable | [2][3] |
| -20°C | Up to 8 days | Stable | [2][3] |
| -80°C | At least 7 months | Stable | [2][3] |
| -80°C | At least 22 days | Stable | [4][11] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Normetanephrine Analysis
-
Blood Collection: Draw blood into a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifugation: Centrifuge the blood sample within 1 hour of collection.[8] A refrigerated centrifuge is not mandatory.[8]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Aliquoting: Dispense the plasma into multiple small-volume, clearly labeled cryovials.
-
Storage: Immediately freeze the aliquots at -80°C for long-term storage.
Protocol 2: 24-Hour Urine Collection for Normetanephrine Analysis
-
Patient Instruction: Instruct the patient to discard the first morning void on day one.[12]
-
Collection Period: Collect all subsequent urine for the next 24 hours in a provided container.[12][13]
-
Storage During Collection: The collection container must be kept cool throughout the 24-hour period, either in a refrigerator or a cooler with ice packs.[12][13]
-
Final Collection: The final urine sample should be collected at the same time as the start time on day two.[10]
-
Processing: After the 24-hour collection is complete, mix the entire urine volume well, measure the total volume, and take an aliquot for analysis or storage.
-
Long-Term Storage: Freeze the urine aliquot at -80°C.
Visualizations
Caption: Recommended workflows for plasma and urine sample handling and storage.
Caption: Enzymatic conversion of norepinephrine to normetanephrine and its degradation.[14][15]
References
- 1. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 3. jlmqa.org [jlmqa.org]
- 4. Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Urinary Fractionated Metanephrine and Normetanephrine during Collection and Storage of Urine Sapmles [bjmyfx.com]
- 8. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How should I store the 24-hour urine sample during the collection period? | Drlogy [drlogy.com]
- 10. mmchs.org [mmchs.org]
- 11. researchgate.net [researchgate.net]
- 12. tdlpathology.com [tdlpathology.com]
- 13. mskcc.org [mskcc.org]
- 14. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Normetanephrine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of ELISA and LC-MS/MS for Normetanephrine Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Assay
The accurate quantification of normetanephrine (B1208972), a metabolite of norepinephrine, is crucial in clinical diagnostics, particularly for the detection of pheochromocytoma and paraganglioma, as well as in various research and drug development applications. The two most prominent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Key Performance Differences
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold-standard for the quantification of normetanephrines due to its high sensitivity and specificity.[1] While ELISA offers a simpler, higher-throughput, and often more cost-effective solution, it can be susceptible to interferences and may show bias in its measurements.[2]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of ELISA and LC-MS/MS for the quantification of normetanephrine, compiled from various validation studies.
Table 1: Performance Characteristics of ELISA for Normetanephrine Quantification
| Performance Parameter | Reported Value(s) | Source(s) |
| Limit of Detection (LOD) | 17.9 pg/mL | [3] |
| <7 pg/mL | [4] | |
| 10 ng/mL (urine) | [5] | |
| Limit of Quantification (LOQ) | 22.8 pg/mL | [3] |
| Sensitivity | 74.1% - 96.2% (diagnostic) | [6] |
| 100% | [2][7] | |
| Specificity | 99.3% - 95.1% (diagnostic) | [6] |
| 88.3% | [2] | |
| 98% | [7] | |
| Cross-Reactivity | Derivatized Metanephrine (B195012): 0.72% | [3] |
| 3-Methoxytyramin: 6.5% | [3] | |
| Adrenaline, Noradrenaline, Dopamine: < 0.01% | [3] | |
| Bias (vs. LC-MS/MS) | -32% to -60% (underestimation) | [2][6] |
Table 2: Performance Characteristics of LC-MS/MS for Normetanephrine Quantification
| Performance Parameter | Reported Value(s) | Source(s) |
| Limit of Detection (LOD) | 10 µg/L (urine) | [8][9][10] |
| 0.016 nmol/L (plasma) | [11] | |
| Limit of Quantification (LOQ) | 0.08 nmol/L (plasma) | [11] |
| 0.432 nmol/L (plasma) | [12] | |
| Linear Range | 10 - 5000 µg/L (urine) | [8][9][10][13] |
| 0.08 - 100.0 nmol/L (plasma) | [11] | |
| 0.3 - 14.6 µmol/L (urine) | [14][15] | |
| Intra-Assay Precision (CV%) | 2.78% - 3.55% | [11] |
| < 10% | [14][15] | |
| 0.79% - 1.36% | [16] | |
| Inter-Assay Precision (CV%) | 5.7% - 8.6% | [8][9][10][13] |
| 4.00% - 7.50% | [11] | |
| 1.15% - 1.64% | [16] | |
| Accuracy/Recovery | 91% - 114% | [8][9][10] |
| -7.50% to -2.25% bias | [11] | |
| 71.5% - 80.6% | [11] | |
| 98.5% - 101.9% | [16] |
Experimental Methodologies
ELISA for Normetanephrine: A Representative Protocol
The Enzyme-Linked Immunosorbent Assay for normetanephrine is a competitive immunoassay. The following protocol is a generalized representation based on commercially available kits.[3][17]
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step.[17] For urine samples, a hydrolysis step is often required to measure total normetanephrine.[5]
-
Acylation: Samples, standards, and controls are acylated to their N-acyl derivatives.[3][17]
-
Competitive Binding: The acylated samples are added to microtiter wells pre-coated with normetanephrine. A fixed amount of anti-normetanephrine antibody is then added. During incubation, the acylated normetanephrine in the sample and the normetanephrine bound to the plate compete for the antibody binding sites.[5][17]
-
Washing: The wells are washed to remove unbound components.[17]
-
Enzyme Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) is added, which binds to the primary antibody captured on the plate.[5][17]
-
Second Washing: A second washing step removes any unbound enzyme conjugate.[17]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes the conversion of the substrate, resulting in a color change.[5][17]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[17]
-
Detection: The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of normetanephrine in the sample is inversely proportional to the signal intensity.[5][17]
LC-MS/MS for Normetanephrine: A Representative Protocol
LC-MS/MS offers high specificity by separating normetanephrine from other sample components before detection based on its mass-to-charge ratio. The following is a generalized workflow.[8][11][13][14]
-
Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (e.g., d3-normetanephrine) is added to all samples, calibrators, and controls to account for matrix effects and variations in extraction efficiency.[8][13]
-
Hydrolysis (for total normetanephrine in urine): Samples are acidified and heated to hydrolyze conjugated normetanephrine.[8][13]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.[8][11][13]
-
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18 or a specialized column) is used to chromatographically separate normetanephrine from other compounds.[8][13] The total run time per sample is typically short, often around 3 to 8.5 minutes.[13][14]
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in positive mode.[11][14]
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for normetanephrine (e.g., m/z 166.1) is selected and fragmented, and a specific product ion (e.g., m/z 134.1) is monitored for quantification.[11]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS, as well as a logical comparison of the two methods.
Caption: ELISA workflow for normetanephrine quantification.
Caption: LC-MS/MS workflow for normetanephrine quantification.
Caption: Logical comparison of ELISA and LC-MS/MS methods.
Conclusion and Recommendations
The choice between ELISA and LC-MS/MS for normetanephrine quantification depends heavily on the specific requirements of the study.
LC-MS/MS is the recommended method for clinical diagnostic applications where high accuracy, specificity, and sensitivity are paramount. Its ability to distinguish normetanephrine from structurally similar compounds minimizes the risk of false positives and ensures reliable quantification. For drug development studies requiring precise pharmacokinetic and pharmacodynamic data, LC-MS/MS is also the superior choice.
ELISA can be a valuable tool for initial screening in large sample cohorts where cost and throughput are major considerations. It is also suitable for research applications where the absolute accuracy is less critical than detecting relative changes in normetanephrine levels. However, it is crucial to be aware of the potential for underestimation and cross-reactivity.[2][6] If ELISA is used, it is advisable to confirm any positive or unexpected results with a more specific method like LC-MS/MS.
Ultimately, researchers must weigh the trade-offs between the higher initial investment and complexity of LC-MS/MS against the speed and lower cost of ELISA, while considering the level of analytical rigor required for their specific research or diagnostic goals.
References
- 1. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-linked immunoassay for plasma-free metanephrines in the biochemical diagnosis of phaeochromocytoma in adults is not ideal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. eaglebio.com [eaglebio.com]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of plasma-free metanephrines with plasma catecholamines in the investigation of suspected pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of plasma metanephrines using isotope dilution liquid chromatography tandem mass spectrometry (ID-LC/MS/MS): a candidate reference measurement procedure and its application to evaluating routine ID-LC/MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. weldonbiotech.com [weldonbiotech.com]
Validation of a Novel LC-MS/MS Method for Normetanephrine Analysis Using Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of normetanephrine (B1208972) in human plasma and urine. The performance of this method is compared against established techniques, supported by experimental data obtained using certified reference materials (CRMs). This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to evaluate and implement this robust and sensitive analytical method.
The validation of this LC-MS/MS method was conducted in accordance with the principles outlined in the ICH Q2(R1) guidelines, ensuring a thorough evaluation of its performance characteristics.[1][2][3][4]
Comparative Analysis of Analytical Methods
The presented LC-MS/MS method offers significant advantages in sensitivity, specificity, and throughput compared to traditional methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, and colorimetric assays.[5][6] A summary of the performance characteristics is presented in Table 1.
| Parameter | LC-MS/MS Method | HPLC Method | Colorimetric Method |
| Linearity (r) | > 0.999[7][8][9] | ~ 0.998[5][6] | ~ 0.822[5][6] |
| Limit of Quantification (LOQ) | 0.432 nmol/L (plasma)[7], 0.50 ng/mL (urine)[10] | Higher, less sensitive | Significantly higher |
| Accuracy (% Recovery) | 95.7% - 98.1%[9] | Variable | Lower, prone to interference |
| Precision (%RSD/CV) | Inter-assay CV: 5.7–8.6%[5][6] | Generally higher CVs | Higher variability |
| Specificity | High, based on mass-to-charge ratio | Moderate, relies on retention time | Low, susceptible to interferences |
| Throughput | High, short run times[5][6] | Moderate | Low, time-consuming |
Table 1. Comparison of performance characteristics between the new LC-MS/MS method and other analytical techniques.
Validation Parameters of the New LC-MS/MS Method
The new LC-MS/MS method was rigorously validated for several key performance parameters to ensure its reliability and accuracy. The results are summarized in Table 2.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r) | r ≥ 0.995[3] | > 0.999[7][8][9] |
| Range | 0.14–26.43 nmol/L (plasma)[7][8] | Established |
| Accuracy (% Recovery) | 85-115% (±20% at LLOQ) | 95.7% - 98.1%[9] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 8%, Inter-day: < 8%[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.432 nmol/L (plasma)[7], 0.50 ng/mL (urine)[10] |
| Specificity | No significant interference at the retention time of the analyte | High specificity achieved[7][8] |
| Robustness | Unaffected by small, deliberate variations in method parameters | Method found to be robust |
Table 2. Summary of the validation results for the new LC-MS/MS method for normetanephrine.
Experimental Protocols
Preparation of Certified Reference Materials and Internal Standards
Certified reference standards for normetanephrine and its deuterated internal standard, (±)-Normetanephrine-D3 HCl, were procured from certified suppliers.[11][12][13] Stock solutions were prepared in 0.05 mol/L HCl.[14] Working solutions for calibration curves and quality controls were prepared by serial dilution of the stock solutions.
Sample Preparation
For Plasma Samples: A solid-phase extraction (SPE) with a weak cation-exchange mechanism was employed.[7][8][9]
-
To 1 mL of plasma, the internal standard ((±)-Normetanephrine-D3 HCl) was added.
-
The sample was loaded onto a pre-conditioned SPE cartridge.
-
The cartridge was washed to remove interfering substances.
-
Normetanephrine was eluted with a suitable solvent.[7]
For Urine Samples:
-
To 1 mL of urine, 500 ng of d3-normetanephrine (d3-NMN) was added as an internal standard.[5][6]
-
The sample was acidified with HCl and hydrolyzed in a water bath at 100°C for 20 minutes.[5][6]
-
The hydrolyzed sample was neutralized and the pH was adjusted.[5][14]
-
The sample was then subjected to solid-phase extraction.[5][6]
LC-MS/MS Analysis
The prepared samples were analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase column was used for the separation of normetanephrine.
-
Mass Spectrometric Detection: The analytes were detected using positive electrospray ionization (ESI) in the multiple-reaction monitoring (MRM) mode.[15] The specific mass transitions monitored were:
-
Normetanephrine: m/z 166.1 → 134.1[15]
-
Normetanephrine-D3 (Internal Standard): Specific transition for the deuterated standard.
-
Workflow and Validation Process Visualization
The following diagrams illustrate the experimental workflow and the logical steps of the analytical method validation process.
Caption: Experimental workflow for normetanephrine analysis.
Caption: Logical pathway for analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normetanephrine-D3 HCl Reference Material for Endocrinology - USA MedPremium [usamedpremium.com]
- 12. (+\-)-Metanephrine-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. Metanephrine hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 881-95-8) [witega.de]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Cross-Validation of Normetanephrine Hydrochloride Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of normetanephrine (B1208972) hydrochloride measurement performance across different laboratories, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in evaluating the reliability and consistency of this critical biomarker measurement in multi-center studies and clinical trials.
The accurate measurement of normetanephrine, a metabolite of norepinephrine, is crucial for the diagnosis and management of pheochromocytoma and paraganglioma, as well as in various research applications.[1] When these measurements are performed across multiple laboratories, ensuring the comparability of results is paramount for data integrity and correct clinical interpretation. This guide delves into the cross-validation of normetanephrine measurements, focusing on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Inter-Laboratory Performance Data
A key study on the harmonization of plasma-free normetanephrine measurements using LC-MS/MS across 12 laboratories provides valuable insights into the current state of inter-laboratory agreement. The study analyzed 125 plasma samples and demonstrated strong correlations for normetanephrine measurements.[2] However, it also highlighted the importance of harmonized reference intervals for consistent clinical interpretation.[2]
The mean bias for normetanephrine between the different laboratory methods was found to be minimal at 0.1%, with a range of -18.0% to 9.5%.[2] This indicates a generally good analytical agreement between the participating laboratories. The interrater agreement for the clinical interpretation of normetanephrine results was greater than 84%, which could be improved with the use of harmonized, age-specific reference intervals.[2]
The following table summarizes the key quantitative data from this inter-laboratory comparison study.
| Performance Metric | Result for Normetanephrine | Reference |
| Number of Participating Laboratories | 12 | [2] |
| Number of Plasma Samples Analyzed | 125 | [2] |
| Correlation Coefficient (R) | ≥ 0.95 | [2] |
| Mean Slope (Passing-Bablok Regression) | 1.013 (Range: 0.975–1.078) | [2] |
| Mean Intercept (Passing-Bablok Regression) | -0.584 (-53.736 to 54.790) | [2] |
| Mean Bias | 0.1% (Range: -18.0% to 9.5%) | [2] |
| Interrater Agreement (Clinical Interpretation) | >84% | [2] |
It is important to note that participation in proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP), is crucial for laboratories to monitor and improve the accuracy of their normetanephrine measurements.[3][4]
Experimental Protocols
The following sections detail a typical experimental protocol for the measurement of plasma-free normetanephrine by LC-MS/MS, as described in various validation studies.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common method for extracting and concentrating normetanephrine from plasma, removing interfering substances.[5]
-
Internal Standard Addition: A deuterated internal standard (e.g., d3-normetanephrine) is added to the plasma sample to correct for extraction inefficiency and matrix effects.[6]
-
Sample Loading: The plasma sample is loaded onto a weak cation-exchange (WCX) SPE cartridge.[5]
-
Washing: The cartridge is washed with a series of solutions to remove interfering compounds.[5]
-
Elution: Normetanephrine and the internal standard are eluted from the cartridge with a suitable solvent, typically containing a base.[6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 or a similar column is typically used to separate normetanephrine from other components. The mobile phase usually consists of a mixture of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an acid (e.g., formic acid) to ensure good peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in the multiple-reaction monitoring (MRM) mode using positive electrospray ionization (ESI).[3] The specific precursor-to-product ion transitions for normetanephrine and its internal standard are monitored for quantification. For example, a common transition for normetanephrine is m/z 166.1 → 134.1.[3]
Visualizing Methodologies and Pathways
To further clarify the processes involved in normetanephrine analysis and its biological context, the following diagrams are provided.
References
- 1. Plasma free versus deconjugated metanephrines for diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. URINE CHEMISTRY-SPECIAL-N [estore.cap.org]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
A comparative study of normetanephrine's effects on different adrenergic receptor subtypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of normetanephrine (B1208972), a metabolite of norepinephrine (B1679862), across various adrenergic receptor subtypes. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of normetanephrine's binding affinities, functional potencies, and downstream signaling effects, in comparison to the primary endogenous agonist, norepinephrine.
Data Summary: Binding Affinity and Functional Potency
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of normetanephrine and norepinephrine at different adrenergic receptor subtypes. It is important to note that comprehensive quantitative data for normetanephrine is not as readily available in the literature as it is for norepinephrine.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Primary G-protein Coupling |
| α1A | Norepinephrine | ~1.05 µM[1] | ~0.48 µM (contraction)[1] | Gq |
| Normetanephrine | Data not available | Data not available | Gq | |
| α1B | Norepinephrine | Data not available | Data not available | Gq |
| Normetanephrine | Data not available | Data not available | Gq | |
| α1D | Norepinephrine | Data not available | Data not available | Gq |
| Normetanephrine | Data not available | Data not available | Gq | |
| α2A | Norepinephrine | Data not available | ~600 nM (GTPase activity)[2] | Gi |
| Normetanephrine | Reduced affinity vs. NE | Data not available | Gi | |
| α2B | Norepinephrine | Data not available | Data not available | Gi |
| Normetanephrine | Reduced affinity vs. NE | Data not available | Gi | |
| α2C | Norepinephrine | Data not available | Data not available | Gi |
| Normetanephrine | Reduced affinity vs. NE | Data not available | Gi | |
| β1 | Norepinephrine | ~10-fold higher than β2 | ~1.3 x 10⁻⁸ M (proton extrusion)[3] | Gs |
| Normetanephrine | Reduced affinity vs. NE | Data not available | Gs | |
| β2 | Norepinephrine | Lower affinity than β1 | Data not available | Gs |
| Normetanephrine | Reduced affinity vs. NE | Data not available | Gs | |
| β3 | Norepinephrine | Data not available | Data not available | Gs |
| Normetanephrine | Data not available | Data not available | Gs |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and its metabolite, normetanephrine.[4][5][6][7] These receptors are broadly classified into α and β subtypes, which are further divided into several isoforms. Each subtype preferentially couples to a specific class of heterotrimeric G-proteins, initiating distinct intracellular signaling cascades.
α1-Adrenergic Receptor Signaling (Gq Pathway)
Activation of α1-adrenergic receptors by an agonist leads to the activation of the Gq family of G-proteins.[5] This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.[5]
α2-Adrenergic Receptor Signaling (Gi Pathway)
α2-adrenergic receptors are coupled to the Gi family of G-proteins.[8] Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effectors.
β-Adrenergic Receptor Signaling (Gs Pathway)
β-adrenergic receptors are coupled to the Gs family of G-proteins.[10] Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP from ATP.[11] Elevated cAMP levels lead to the activation of PKA, which phosphorylates various cellular substrates to elicit physiological responses such as increased heart rate and smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like normetanephrine with adrenergic receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., normetanephrine) for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or tissues expressing the adrenergic receptor subtype of interest.
-
Radiolabeled ligand with known affinity (Kd) for the receptor (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [¹²⁵I]iodocyanopindolol for β).
-
Unlabeled test compound (normetanephrine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[12]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound (normetanephrine).
-
A fixed amount of the membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[13]
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50 or IC50) of a test compound by measuring its effect on intracellular cAMP levels.
Materials:
-
Cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compound (normetanephrine).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent cAMP breakdown.
-
Compound Addition:
-
For Gs-coupled receptors (β subtypes): Add increasing concentrations of the test compound (normetanephrine).
-
For Gi-coupled receptors (α2 subtypes): Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).
-
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
For Gi-coupled receptors, determine the IC50 value (the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production).
-
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To determine the functional potency (EC50) of a test compound at Gq-coupled receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest.
-
Test compound (normetanephrine).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage from cells).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in the presence of probenecid. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Compound Preparation: Prepare a separate plate with increasing concentrations of the test compound (normetanephrine).
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the test compound from the compound plate into the corresponding wells of the cell plate.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
-
Conclusion
Normetanephrine, a metabolite of norepinephrine, generally exhibits a lower affinity for adrenergic receptors compared to its parent compound. This reduced affinity translates to a lower potency in functional assays. While comprehensive quantitative data for normetanephrine across all adrenergic receptor subtypes is limited, the available information suggests a similar pattern of interaction, albeit with diminished efficacy. The activation of α1, α2, and β-adrenergic receptors by normetanephrine is expected to follow the canonical Gq, Gi, and Gs signaling pathways, respectively. Further research is warranted to fully elucidate the pharmacological profile of normetanephrine and its physiological and pathological significance. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 10. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epinephrine signaling pathway via adrenergic receptor betaRat Genome Database [rgd.mcw.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Solid-Phase Extraction Cartridges for Normetanephrine Analysis
The accurate quantification of normetanephrine (B1208972), a key metabolite of norepinephrine, is crucial for researchers, scientists, and drug development professionals, particularly in the diagnosis and monitoring of pheochromocytoma and paraganglioma. Solid-phase extraction (SPE) is a critical step in sample preparation, enabling the concentration and purification of normetanephrine from complex biological matrices such as plasma and urine prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of SPE cartridge significantly impacts the reliability, sensitivity, and accuracy of the assay. This guide provides an objective comparison of different SPE cartridges for normetanephrine extraction, supported by experimental data from various studies.
The primary SPE chemistries employed for normetanephrine extraction are weak cation exchange (WCX) and mixed-mode cation exchange (MCX), which leverage the basic nature of the analyte.[1][2] This guide will focus on a comparative analysis of prominent commercially available SPE cartridges based on these sorbents.
Quantitative Performance Data
The performance of an SPE cartridge is evaluated based on several key parameters: recovery, matrix effects, precision (reproducibility), and the lower limit of quantification (LLOQ). The following tables summarize the available quantitative data for normetanephrine extraction from plasma and urine using different SPE cartridges.
Disclaimer: The data presented below is collated from various studies. Direct comparison should be approached with caution as experimental conditions such as matrix, sample volume, and analytical instrumentation may vary between studies.
Table 1: Performance of SPE Cartridges for Normetanephrine in Plasma
| SPE Cartridge | Sorbent Type | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | LLOQ (pmol/L) |
| Waters Oasis WCX µElution | Weak Cation Exchange | 95 | 8.7 (enhancement) | <12.8 (between-batch) | 75 - 127[3] |
| Waters Oasis MCX | Mixed-Mode Cation Exchange | Superior precision and accuracy reported compared to WCX and HLB[4] | Not specified | Not specified | Not specified |
| Agilent Bond Elut Plexa PCX | Mixed-Mode Cation Exchange | Excellent recovery reported[5] | Reduced ion-suppression compared to competitors[5] | <15[5] | Not specified |
Table 2: Performance of SPE Cartridges for Normetanephrine in Urine
| SPE Cartridge | Sorbent Type | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | LLOQ (pg/mL) |
| Phenomenex Strata-X-CW | Weak Cation Exchange | >86[6] | Not specified | <15[6] | 63[6] |
| Agilent Bond Elut Plexa | Reversed-Phase Polymer | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the summarized SPE protocols for the discussed cartridges as described in the cited literature.
1. Waters Oasis WCX µElution Plate Protocol (for Plasma)
-
Conditioning: The plate is conditioned with methanol (B129727).
-
Equilibration: The plate is equilibrated with water.
-
Sample Loading: 200 µL of a mixture of plasma sample and internal standard is loaded onto the plate.
-
Washing: The plate is washed sequentially with 200 µL each of water, methanol, and 0.2% (v/v) formic acid in acetonitrile (B52724).
-
Elution: Normetanephrine is eluted with two 50 µL passes of 2% (v/v) formic acid in acetonitrile.
2. Phenomenex Strata-X-CW Microelution SPE 96-Well Plate Protocol (for Urine) [6]
-
Sample Pretreatment: 500 µL of urine is diluted with 500 µL of 50 mM Ammonium acetate (B1210297) buffer (pH 7).
-
SPE Protocol:
-
Conditioning: Not specified.
-
Equilibration: Not specified.
-
Loading: Pre-treated sample is loaded.
-
Washing: Not specified.
-
Elution: Elution is performed with a solution containing 10% acetonitrile to minimize the need for post-elution dilution. The final elution volume is 150 µL.
-
3. Agilent Bond Elut Plexa Protocol (for Urine) [7]
-
Sample Pretreatment: To 0.5 mL of urine, 40 µL of internal standards mix and 0.8 mL of diphenyl-boronate complexing agent are added. The pH is adjusted to 7.5-9.5 with NH4OH.
-
SPE Protocol:
-
Conditioning: The cartridge (30 mg, 3 mL) is conditioned with 1 mL of methanol.
-
Equilibration: The cartridge is equilibrated with 1 mL of aqueous wash buffer (0.2 M NH4Cl/NH4OH).
-
Loading: The pretreated sample is loaded.
-
Washing: The cartridge is washed with 1 mL of 5% methanol wash buffer, and then dried at full vacuum for 5 minutes.
-
Elution: Normetanephrine is eluted with 1 mL of 5% formic acid in water.
-
Experimental Workflow Visualization
The following diagram illustrates a typical solid-phase extraction workflow for normetanephrine analysis.
References
- 1. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Improved plasma free metadrenaline analysis requires mixed mode cation exchange solid-phase extraction prior to liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. hpst.cz [hpst.cz]
A Comparative Guide to Inter-Assay and Intra-Assay Precision for Normetanephrine Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of normetanephrine (B1208972), a key metabolite of norepinephrine, is critical for various applications, including the diagnosis of pheochromocytoma and paraganglioma. The reliability of such measurements is fundamentally dependent on the precision of the analytical method employed. This guide provides a comparative overview of the inter-assay and intra-assay precision of two common methods for normetanephrine hydrochloride quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Precision of Normetanephrine Quantification Methods
The following tables summarize the inter-assay and intra-assay precision for normetanephrine quantification using different methods. Precision is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, presented as a percentage (%CV). Lower %CV values indicate higher precision.
Table 1: Inter-Assay and Intra-Assay Precision of Normetanephrine Quantification by ELISA
| Assay Type | Sample Type | Analyte Concentration | Intra-Assay %CV | Inter-Assay %CV | Source(s) |
| ELISA | Canine Urine | High Control | - | 3.3% | [1] |
| ELISA | Canine Urine | Low Control | - | 3.8% | [1] |
| ELISA | Canine Urine | Canine Control | 4.3% | 12% | [1] |
| ELISA | Canine Urine | All Samples | 6.0% | - | [1] |
Table 2: Inter-Assay and Intra-Assay Precision of Normetanephrine Quantification by LC-MS/MS
| Sample Type | Analyte Concentration Level | Intra-Assay %CV | Inter-Assay %CV | Total Imprecision %CV | Source(s) |
| Urine | Not Specified | ≤ 1.9% | ≤ 2.5% | ≤ 2.7% | [2] |
| Urine | Not Specified | < 10% | - | < 10% | [3] |
| Plasma | Not Specified | - | - | <15% (RSD) | [2] |
| Hydrolyzed Urine | Not Specified | 1.60% - 4.52% | 5.45% - 9.22% | - | [4] |
Experimental Protocols
Below are detailed methodologies for the two primary techniques discussed for normetanephrine quantification.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. The competitive ELISA format is commonly used for normetanephrine quantification.
Principle: In a competitive ELISA, a known amount of labeled antigen (e.g., biotinylated normetanephrine) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
General Experimental Workflow:
Caption: General workflow for normetanephrine quantification using a competitive ELISA.
Detailed Steps (Example Protocol for Urine Samples): [5]
-
Sample Hydrolysis: Pipette 20 µl of standards, controls, and urine samples into respective tubes. Add hydrochloric acid and incubate at 90-100°C for 30 minutes to hydrolyze conjugated normetanephrine.
-
Acylation: Add acylation reagent to all tubes, mix, and incubate for 15 minutes at room temperature. This step modifies the normetanephrine for antibody recognition.
-
ELISA Plate Preparation: Pipette the acylated standards, controls, and samples into the wells of the antibody-coated microtiter plate.
-
Competitive Binding: Add normetanephrine antiserum to all wells. Cover the plate and incubate for 1 hour at room temperature on an orbital shaker.
-
Washing: Discard the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add enzyme conjugate to all wells and incubate for 20 minutes at room temperature.
-
Second Washing: Repeat the washing step.
-
Substrate Reaction: Add substrate solution to all wells and incubate for 20 minutes at room temperature. A color change will occur.
-
Stopping the Reaction: Add stop solution to all wells to terminate the enzymatic reaction.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader.
-
Calculation: The concentration of normetanephrine in the samples is determined by comparing their absorbance to the standard curve generated from the known standards.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Principle: Samples are first subjected to an extraction process to isolate the analytes of interest. The extract is then injected into an HPLC system where normetanephrine is separated from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly specific and sensitive quantification.
General Experimental Workflow:
Caption: General workflow for normetanephrine quantification using LC-MS/MS.
Detailed Steps (Example Protocol for Plasma Samples): [6][7]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are prepared, and an internal standard (e.g., deuterated normetanephrine) is added.
-
The sample is loaded onto an SPE cartridge (e.g., weak cation-exchange).
-
The cartridge is washed to remove interfering substances.
-
Normetanephrine is eluted from the cartridge using an appropriate solvent.
-
-
Liquid Chromatography:
-
The eluted sample is injected into an HPLC system.
-
Separation is achieved on a C18 or similar reversed-phase column with a specific mobile phase gradient.
-
-
Tandem Mass Spectrometry:
-
The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for normetanephrine and its internal standard are monitored for detection and quantification.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of normetanephrine in the samples is calculated from the calibration curve.
-
Comparison of Methods
| Feature | ELISA | LC-MS/MS |
| Principle | Immunoassay based on antibody-antigen binding. | Physicochemical separation and mass-based detection. |
| Specificity | Can be subject to cross-reactivity with structurally similar molecules. | Highly specific due to separation and mass fragmentation. |
| Sensitivity | Generally good, but may be lower than LC-MS/MS. | Very high sensitivity, allowing for the detection of low concentrations.[6][7] |
| Throughput | High throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, though automation is improving this. |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires less specialized technical expertise. | Requires highly trained operators and complex method development. |
Conclusion
Both ELISA and LC-MS/MS are valuable methods for the quantification of this compound, each with its own set of advantages and limitations. The choice of method depends on the specific requirements of the study, including the need for high specificity and sensitivity, sample throughput, and available resources.
-
ELISA is a robust, high-throughput, and cost-effective method suitable for large-scale screening and routine clinical applications where high precision is not the absolute priority.
-
LC-MS/MS offers superior specificity and sensitivity and is considered the gold standard for confirmatory analysis and research applications that demand the highest level of accuracy and precision.[8]
Researchers should carefully consider the data presented in this guide and the nature of their research when selecting the most appropriate method for this compound quantification.
References
- 1. Quantification of normetanephrine in canine urine using ELISA: evaluation of factors affecting results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS | MDPI [mdpi.com]
- 7. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Normetanephrine Hydrochloride: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of normetanephrine (B1208972) hydrochloride, ensuring the protection of personnel and the environment.
Hazard Assessment and Regulatory Framework
Normetanephrine hydrochloride is a metabolite of norepinephrine (B1679862) and is frequently used in biomedical research. While some safety data sheets (SDS) may classify it as non-hazardous, others identify it as a substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. Due to this conflicting information, it is imperative to handle and dispose of this compound as a hazardous chemical to ensure the highest safety standards.
The disposal of chemical waste, including pharmaceutical compounds, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Laboratories are responsible for correctly identifying, segregating, and arranging for the disposal of their chemical waste through licensed professional waste disposal services[8].
Quantitative Hazard Data
To facilitate a clear understanding of the hazards associated with this compound, the following table summarizes its key characteristics based on available safety data sheets.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
This data is compiled from multiple safety data sheets for this compound.[1][2][3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
If handling the solid form where dust may be generated, use respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible chemicals. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[11].
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the concentration (if in solution), and the associated hazards (e.g., "Irritant").
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory[12].
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Keep containers closed at all times, except when adding waste[12].
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash [12][13].
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[8].
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container[11].
-
Decontaminate the spill area with a suitable cleaning agent.
-
Report all spills to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. chemos.de [chemos.de]
- 2. DL-Normetanephrine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (+-)-Normetanephrine hydrochloride | C9H14ClNO3 | CID 102542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. odu.edu [odu.edu]
- 13. acs.org [acs.org]
Personal protective equipment for handling Normetanephrine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Normetanephrine hydrochloride, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].
Hazard Statements:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses or goggles | Must be worn to protect against splashes and dust. Face shield may be necessary for larger quantities. |
| Skin Protection | Chemical-resistant gloves | Wear protective gloves. Nitrile or neoprene gloves are generally suitable. Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Lab coat or protective clothing | A disposable gown or lab coat made of low-permeability fabric should be worn to prevent skin contact. | |
| Respiratory Protection | Air-purifying respirator | In case of insufficient ventilation or when dust is generated, a NIOSH-approved particulate filter respirator should be used. |
This table summarizes data from multiple safety data sheets[1][2][3][4][5].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust and vapors[1][6].
-
Use local exhaust ventilation to control airborne dust[1].
-
Provide an accessible safety shower and eyewash station in the immediate work area[6].
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
-
Take precautionary measures against static discharge[1].
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[2][6].
-
Store locked up[2].
-
Keep away from food, drink, and animal feedingstuffs[1].
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists[2][6]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops and persists[2][6][7]. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[2][6]. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician[6]. |
Accidental Release Measures: In case of a spill, follow these steps:
-
Evacuate personnel to a safe area[6].
-
Wear appropriate personal protective equipment, including respiratory protection[1][6].
-
Avoid dust formation[6].
-
Take up the spilled material mechanically (e.g., with a scoop or shovel) and place it in a suitable, labeled container for disposal[1].
-
Ventilate the affected area[1].
-
Prevent the spill from entering drains or water courses[1][6].
Below is a workflow diagram for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
The substance should be disposed of at an approved waste disposal plant[2].
-
Contaminated packaging should be handled in the same way as the substance itself[1]. Do not reuse empty containers.
References
- 1. chemos.de [chemos.de]
- 2. DL-Normetanephrine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
